Product packaging for Gemcitabine Hydrochloride(Cat. No.:CAS No. 122111-03-9)

Gemcitabine Hydrochloride

Cat. No.: B000918
CAS No.: 122111-03-9
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-OSZBKLCCSA-N
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Description

Historical Context of Gemcitabine (B846) Hydrochloride Development as an Antineoplastic Agent

The genesis of gemcitabine hydrochloride can be traced back to the early 1980s when it was first synthesized in Larry Hertel's laboratory at Eli Lilly and Company newdrugapprovals.org. Initially conceived as an antiviral drug, preclinical testing revealed its unexpected efficacy in killing leukemia cells in vitro newdrugapprovals.orgwikipedia.orgdrugbank.com. This fortuitous discovery redirected its development toward oncology. Throughout the early 1990s, gemcitabine underwent rigorous clinical trials to assess its antineoplastic potential wikipedia.org.

Its pivotal role in cancer treatment began with significant findings from pancreatic cancer trials, where it demonstrated a notable increase in the one-year survival rate for patients wikipedia.orgmassivebio.com. Following these compelling results, gemcitabine received approval in the UK in 1995 and by the U.S. Food and Drug Administration (FDA) in 1996 for the treatment of pancreatic cancers newdrugapprovals.orgwikipedia.orgmassivebio.com. Subsequent approvals expanded its indications, including non-small cell lung cancer in 1998 and metastatic breast cancer in 2004 newdrugapprovals.orgwikipedia.orgmassivebio.com. The European Medicines Agency (EMA) harmonized European labels in 2008 wikipedia.org.

Gemcitabine is a nucleoside metabolic inhibitor that targets rapidly dividing cells newdrugapprovals.orgpatsnap.com. It functions as a pyrimidine (B1678525) nucleoside antimetabolite, structurally designed as 2′,2′-difluorodeoxycytidine (dFdC) massivebio.comebi.ac.uk. Its antineoplastic action involves interfering with DNA synthesis and blocking the progression of cells through the G1/S-phase boundary, ultimately leading to cell apoptosis fda.govnewdrugapprovals.orgpatsnap.com.

Significance of this compound in Cancer Chemotherapy Research

This compound holds substantial significance in cancer chemotherapy research due to its multifaceted mechanism of action and its established efficacy across various cancer types. It is considered a cornerstone in cancer treatment and is listed on the World Health Organization's Model List of Essential Medicines massivebio.comguidetopharmacology.org.

The therapeutic effects of this compound stem from its intracellular metabolism. Upon cellular uptake, it is phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP), which is then further phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms fda.govpatsnap.comnih.govbccancer.bc.ca. These metabolites exert their cytotoxic effects through dual mechanisms:

DNA Incorporation : Gemcitabine triphosphate (dFdCTP) is incorporated into newly synthesized DNA strands, mimicking deoxycytidine triphosphate (dCTP). This incorporation results in premature chain termination, preventing the addition of further nucleotides and halting DNA elongation, which ultimately triggers cell death fda.govwikipedia.orgpatsnap.comnih.govbccancer.bc.ca.

Ribonucleotide Reductase Inhibition : Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RR), an enzyme vital for converting ribonucleotides into deoxyribonucleotides, which are essential building blocks for DNA synthesis fda.govpatsnap.comnih.gov. This inhibition reduces the intracellular pool of dCTP, thereby enhancing the incorporation of dFdCTP into DNA, a process known as "self-potentiation" fda.gov.

This dual action creates a synergistic effect that enhances its cytotoxicity against cancer cells patsnap.com. The compound's cell-cycle phase specificity, particularly targeting the S and G1/S phases, makes it effective against rapidly dividing cancer cells bccancer.bc.ca.

Research involving gemcitabine extends beyond its direct cytotoxic effects to exploring its potential in combination therapies and its immune-modulatory properties. Studies have investigated its use with novel therapeutic agents, such as checkpoint inhibitors and targeted therapies, to expand its therapeutic scope and improve patient outcomes globenewswire.comscientificarchives.com. For instance, preclinical studies have shown cytotoxic synergy when combined with pemetrexed (B1662193) ebi.ac.uk. Ongoing research also delves into its role in reshaping the tumor microenvironment and sensitizing tumors to combination immunotherapy scientificarchives.comaacrjournals.org. For example, in murine models of pancreatic adenocarcinoma (PDAC), prolonged gemcitabine treatment has been shown to alter the expression of immune surface proteins and the composition of the tumor secretome, increasing cytokines and TGFβ-associated signals aacrjournals.org. This indicates its significance not just as a direct antineoplastic agent but also as a tool to understand and manipulate the tumor environment for enhanced therapeutic strategies aacrjournals.org.

Gemcitabine has been extensively studied across a wide array of cancers, including pancreatic cancer, non-small cell lung cancer, breast cancer, ovarian cancer, and bladder cancer wikipedia.orgmassivebio.comebi.ac.ukdrugbank.compatsnap.com. It has also been researched for its effects on patient-derived xenograft (PDX) organoids and in overcoming resistance in pancreatic stellate cells (PSCs) sigmaaldrich.com. Its established efficacy and well-understood mechanism of action make it a crucial benchmark in the development and testing of new anticancer drugs and therapeutic strategies in oncology research globenewswire.com.

An overview of key milestones in the research and development of this compound is presented in the table below:

YearEvent/MilestoneCancer Type(s) Highlighted in ResearchSource(s)
Early 1980sFirst synthesized in Larry Hertel's lab at Eli Lilly and Company; initially intended as an antiviral drug.Leukemia (in vitro) newdrugapprovals.orgwikipedia.orgdrugbank.com
Early 1990sStudied in clinical trials; preclinical testing revealed efficacy against leukemia cells.Pancreatic cancer (significant increase in one-year survival rate) wikipedia.orgmassivebio.com
1995Approved in the UK for pancreatic cancers.Pancreatic cancer newdrugapprovals.orgwikipedia.org
1996Approved by the FDA for pancreatic cancers.Pancreatic cancer newdrugapprovals.orgwikipedia.orgmassivebio.com
1998Received FDA approval for non-small cell lung cancer.Non-small cell lung cancer wikipedia.orgmassivebio.com
2004Approved by the FDA for metastatic breast cancer.Metastatic breast cancer wikipedia.orgmassivebio.com
2008European labels harmonized by the EMA.Various cancers wikipedia.org
Ongoing ResearchExploration of combination therapies with checkpoint inhibitors and targeted therapies; immune-modulatory effects; tumor microenvironment modulation.Pancreatic, Lung, Breast, Ovarian, Bladder, Biliary Tract, Lymphoma globenewswire.comscientificarchives.comaacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClF2N3O4 B000918 Gemcitabine Hydrochloride CAS No. 122111-03-9

Properties

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95058-81-4, 103882-84-4
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
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DSSTOX Substance ID

DTXSID3047849
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122111-03-9
Record name Gemcitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122111-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemcitabine hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1)
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Record name GEMCITABINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Gemcitabine Hydrochloride

Cellular Uptake and Transport of Gemcitabine (B846) Hydrochloride

As a hydrophilic molecule, gemcitabine does not readily diffuse across the cell membrane and relies on specialized nucleoside transporters for cellular entry newdrugapprovals.orgnih.govuni-freiburg.dechembase.cninvivochem.cnnih.gov.

Role of Human Equilibrative Nucleoside Transporters (hENTs)

Human equilibrative nucleoside transporters (hENTs) are crucial for the cellular uptake of gemcitabine. Among these, human equilibrative nucleoside transporter 1 (hENT1) is identified as a major transporter responsible for the drug's entry into cancer cells newdrugapprovals.orgchembase.cninvivochem.cnnih.gov. hENT1 facilitates gemcitabine uptake with high affinity but a relatively low capacity, while hENT2, another member of this family, exhibits lower affinity but higher capacity for transport. Research findings indicate a strong correlation between the expression levels of hENT1 in tumor cells and the effectiveness of gemcitabine-based therapies, with higher hENT1 expression often predicting improved treatment outcomes and patient survival newdrugapprovals.orgchembase.cn. Deficiency or decreased expression of hENT1 has been associated with reduced gemcitabine uptake and acquired drug resistance in various in vitro studies chembase.cnnih.gov.

Role of Human Concentrative Nucleoside Transporters (hCNTs)

Human concentrative nucleoside transporters (hCNTs), including hCNT1, hCNT2, and hCNT3, also contribute to the cellular uptake of gemcitabine newdrugapprovals.orgnih.gov. Unlike hENTs, hCNTs mediate the unidirectional transport of nucleosides, often coupled with the movement of sodium ions. Their involvement underscores the multi-faceted nature of gemcitabine's entry into target cells.

Intracellular Metabolism and Activation of Gemcitabine Hydrochloride

Once inside the cell, gemcitabine, a prodrug, undergoes a series of sequential phosphorylation steps to become its pharmacologically active nucleotide derivatives wikipedia.orgfrontiersin.orgnewdrugapprovals.orgnih.govuni-freiburg.dechembase.cninvivochem.cn.

Initial Phosphorylation by Deoxycytidine Kinase (dCK) to Gemcitabine Monophosphate (dFdCMP)

The crucial first step in gemcitabine's intracellular activation is its phosphorylation by deoxycytidine kinase (dCK) wikipedia.orgfrontiersin.orgnewdrugapprovals.orgnih.govuni-freiburg.dechembase.cninvivochem.cn. This reaction converts gemcitabine (dFdC) into its monophosphate form, gemcitabine monophosphate (dFdCMP). Deoxycytidine kinase is considered the primary and rate-limiting enzyme in this biotransformation pathway newdrugapprovals.orgnih.govuni-freiburg.de. Although less significant, the extra-mitochondrial thymidine (B127349) kinase 2 can also phosphorylate gemcitabine to a minor extent wikipedia.orgnewdrugapprovals.org.

Subsequent Phosphorylation to Diphosphate (B83284) (dFdCDP) and Triphosphate (dFdCTP) Forms

Following the initial phosphorylation, dFdCMP is further phosphorylated by other nucleoside kinases to produce the active diphosphate and triphosphate metabolites. Specifically, nucleoside monophosphate kinase (e.g., UMP/CMP kinase (CMPK1)) phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP) nih.govuni-freiburg.de. Subsequently, nucleoside-diphosphate kinase (NDPK) converts dFdCDP to gemcitabine triphosphate (dFdCTP) nih.govuni-freiburg.de.

These phosphorylated metabolites are the active forms responsible for gemcitabine’s cytotoxic effects:

Gemcitabine diphosphate (dFdCDP) primarily acts as a potent inhibitor of ribonucleotide reductase (RR) wikipedia.orgfrontiersin.orgnewdrugapprovals.orgnih.govuni-freiburg.deinvivochem.cn. Ribonucleotide reductase is an enzyme critical for converting ribonucleotides into deoxyribonucleotides, which are essential building blocks for DNA synthesis frontiersin.orgnih.govuni-freiburg.de. By inhibiting RR, dFdCDP leads to a depletion of the intracellular deoxycytidine triphosphate (dCTP) pool, thereby reducing competition for the incorporation of dFdCTP into DNA wikipedia.orgfrontiersin.orguni-freiburg.de. This reduction in dCTP also enhances the "self-potentiation" of gemcitabine's activity wikipedia.org.

Gemcitabine triphosphate (dFdCTP) is incorporated directly into elongating DNA strands during the S-phase of the cell cycle frontiersin.orgnih.govuni-freiburg.deinvivochem.cn. Once dFdCTP is incorporated, it allows for the addition of only one more natural deoxynucleotide before effectively terminating the DNA chain elongation, a process known as "masked chain termination" nih.govuni-freiburg.de. This "masked" termination prevents the cell's normal DNA repair mechanisms (such as 3′5′-exonuclease activity) from recognizing and removing the faulty gemcitabine nucleotide, leading to irreparable DNA damage, inhibition of DNA synthesis, and ultimately, programmed cell death (apoptosis) frontiersin.orguni-freiburg.de. dFdCTP can also interfere with RNA synthesis invivochem.cn.

Inactivation Pathways: Deamination by Cytidine (B196190) Deaminase (CDA) to dFdU and Dephosphorylation by 5′-Nucleotidases (5′-NTs)

While undergoing activation, gemcitabine and its metabolites are also subject to inactivation pathways. The primary route of inactivation involves the deamination of gemcitabine by cytidine deaminase (CDA) wikipedia.orgnewdrugapprovals.orgnih.govinvivochem.cn. This enzyme converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU) wikipedia.orgnewdrugapprovals.orgnih.govinvivochem.cn. This deamination can occur both intracellularly and extracellularly, with dFdU being the predominant metabolite found in the plasma and urine of treated patients, typically excreted from the cell wikipedia.org. High CDA activity can significantly limit the intracellular accumulation of active gemcitabine metabolites.

Another important inactivation pathway involves the dephosphorylation of gemcitabine monophosphate (dFdCMP) nih.gov. Enzymes known as 5′-nucleotidases (5′-NTs), particularly cytosolic 5′-nucleotidase 1A (NT5C1A), play a role in dephosphorylating dFdCMP back to the prodrug gemcitabine (dFdC) nih.gov. This dephosphorylation effectively prevents the formation of the active diphosphate and triphosphate forms, thereby limiting the cytotoxicity of gemcitabine. Cytosolic nucleotidases, in general, contribute to regulating nucleotide levels and can dephosphorylate therapeutically relevant nucleotide analogs.

Table of Compound Names and PubChem CIDs

Pharmacological Effects of this compound Metabolites

The primary pharmacological effects of this compound are mediated by its active metabolites, dFdCTP and dFdCDP, which disrupt cellular processes critical for cancer cell proliferation and survival nih.govdrugbank.compatsnap.compatsnap.compharmgkb.org.

DNA Synthesis Inhibition by Gemcitabine Triphosphate (dFdCTP)

Gemcitabine triphosphate (dFdCTP) is a key active metabolite directly involved in inhibiting DNA synthesis patsnap.compatsnap.compharmgkb.orgnih.gov. Its mechanism of action primarily involves its incorporation into the nascent DNA strand, leading to replication errors and ultimately halting DNA elongation nih.govpatsnap.comnih.govpatsnap.compharmgkb.orgpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comresearchgate.netwikipedia.orgnih.gov.

Gemcitabine triphosphate (dFdCTP) acts as a potent competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase nih.govdrugbank.compatsnap.compharmgkb.orgclinicaltrials.govpfizermedicalinformation.complos.orgresearchgate.net. This competition is crucial because dFdCTP structurally mimics dCTP, allowing it to be recognized and incorporated into the elongating DNA strand during the S-phase of the cell cycle patsnap.complos.orgresearchgate.net. The subsequent decrease in cellular dCTP pools, primarily due to the action of dFdCDP (discussed in 2.3.2), further favors dFdCTP's incorporation into DNA, representing a self-potentiating mechanism of gemcitabine nih.govdrugbank.compharmgkb.orgclinicaltrials.govpfizermedicalinformation.comaacrjournals.org. This reduction in dCTP levels reduces the competition for gemcitabine triphosphate for incorporation into DNA drugbank.compharmgkb.orgclinicaltrials.gov.

A distinctive feature of dFdCTP's action is its "masked chain termination" mechanism nih.govnih.govpatsnap.compharmgkb.orgbccancer.bc.capharmgkb.orgclinicaltrials.govaacrjournals.orgresearchgate.netwikipedia.orgnih.govresearchgate.net. After dFdCTP is incorporated into the DNA strand, DNA polymerase is capable of adding one more natural nucleotide nih.govnih.govpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comresearchgate.netwikipedia.orgnih.govresearchgate.net. However, the presence of the two fluorine atoms on the 2' carbon of gemcitabine prevents the addition of further nucleotides, effectively halting DNA elongation patsnap.comclinicaltrials.govwikipedia.org. This unique characteristic, where the gemcitabine nucleotide is not the terminal base but rather in a penultimate position, allows it to evade the cell's normal proof-reading exonucleases and DNA repair enzymes that might otherwise remove the faulty base nih.govpharmgkb.orgpharmgkb.orgclinicaltrials.govwikipedia.orgnih.govresearchgate.net. This resistance to repair locks the drug into the DNA, leading to irreparable errors and ultimately triggering cell death nih.govpharmgkb.orgwikipedia.org.

Ribonucleotide Reductase (RR) Inhibition by Gemcitabine Diphosphate (dFdCDP)

Gemcitabine diphosphate (dFdCDP) is another active metabolite that significantly contributes to gemcitabine's cytotoxic effects through the inhibition of ribonucleotide reductase (RR) nih.govdrugbank.compatsnap.comnih.govpatsnap.compharmgkb.orgpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comaacrjournals.orgpnas.orgresearchgate.netplos.orgresearchgate.netaacrjournals.orgnih.govfishersci.atresearchgate.net. Ribonucleotide reductase is a crucial enzyme responsible for catalyzing the reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential precursors for DNA synthesis and repair nih.govpatsnap.compatsnap.compharmgkb.orgpnas.orgaacrjournals.org. dFdCDP is known to be a potent inhibitor of RR, and its inhibition mechanism involves forming a covalent adduct to the catalytic subunit (RRM1) or scavenging the free radical cofactor of RR nih.govresearchgate.net. While the exact mechanism of inhibition is still being elucidated, studies suggest that the R1 subunit of RR is the targeted subunit in the presence of reductants found inside cells aacrjournals.orgnih.govresearchgate.net.

The inhibition of ribonucleotide reductase by dFdCDP leads to a significant reduction in the intracellular pools of deoxynucleotide triphosphates (dNTPs), particularly dCTP nih.govdrugbank.compatsnap.compharmgkb.orgpharmgkb.orgpfizermedicalinformation.compnas.orgnih.govresearchgate.netnih.govplos.orgaacrjournals.orgpnas.org. This depletion of natural DNA building blocks further enhances the efficacy of gemcitabine. By lowering the concentration of dCTP, dFdCDP indirectly increases the competitive advantage of dFdCTP for incorporation into DNA, thereby potentiating its own cytotoxic effect nih.govdrugbank.compharmgkb.orgpharmgkb.orgclinicaltrials.govpfizermedicalinformation.comaacrjournals.org. This dual action, where one metabolite inhibits the production of natural nucleotides while the other competes for their place in DNA, creates a synergistic effect that significantly disrupts DNA synthesis and replication in rapidly dividing cancer cells patsnap.compatsnap.com.

Induction of Apoptosis and Cell Cycle Arrest by this compound

This compound ultimately induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells as a result of its interference with DNA synthesis and integrity drugbank.compatsnap.compatsnap.compharmgkb.orgbccancer.bc.capharmgkb.orgclinicaltrials.govwikipedia.orgnih.govplos.orgnih.govnih.gove-century.usoncotarget.com. The incorporation of dFdCTP into DNA leads to faulty DNA that cannot be properly replicated or repaired, triggering cellular stress responses and damage-signaling pathways that culminate in apoptosis patsnap.compatsnap.compharmgkb.orgbccancer.bc.capharmgkb.orgclinicaltrials.govnih.govoncotarget.com.

Gemcitabine predominantly induces cell cycle arrest in the S-phase, which is the DNA synthesis phase drugbank.comnih.govpatsnap.comwikipedia.orgplos.orgnih.govnih.gove-century.us. This S-phase arrest is a direct consequence of DNA damage and stalled DNA replication forks caused by dFdCTP incorporation nih.gove-century.us. Higher concentrations of gemcitabine can also lead to cell cycle arrest in the G1 and G2/M phases and induce apoptosis wikipedia.orgnih.govnih.gov. The interruption of DNA synthesis and replication by gemcitabine's metabolites is central to its ability to block cell cycle progression and induce cell death in malignant cells patsnap.compatsnap.comnih.govnih.gov.

Self-Potentiation Mechanisms of this compound

A distinguishing feature of this compound's pharmacology is its "self-potentiation" mechanism, a unique property that significantly amplifies its antitumour efficacy nih.gov. This effect arises from the interplay of its active metabolites on key enzymatic pathways, ultimately leading to enhanced drug retention and incorporation into DNA.

The core mechanisms contributing to gemcitabine's self-potentiation include:

Inhibition of Ribonucleotide Reductase (RR) and Deoxynucleotide Pool Depletion: As detailed previously, dFdCDP robustly inhibits RR. This inhibition drastically reduces the cellular concentrations of natural dNTPs, especially dCTP drugbank.compatsnap.commassivebio.comnih.govtmda.go.tzresearchgate.net. With lower levels of competing natural substrates, the probability of dFdCTP being incorporated into nascent DNA chains is significantly increased, thereby enhancing the drug's effectiveness in causing DNA chain termination drugbank.compatsnap.commassivebio.comphysiology.orgtmda.go.tzresearchgate.net.

Inhibition of dCMP Deaminase: Elevated intracellular concentrations of dFdCTP have been shown to inhibit dCMP deaminase. This inhibition contributes to the self-potentiation effect by preserving the intracellular pool of dFdCMP, which can then be efficiently phosphorylated to the active diphosphate and triphosphate forms, thus sustaining the cytotoxic cascade nih.gov.

Effect on CTP Synthetase: dFdCTP can also inhibit CTP synthetase, an enzyme involved in RNA synthesis. This inhibition leads to a depletion of CTP, which in turn can indirectly affect dCTP synthesis, further contributing to the imbalance of nucleotide pools that favors gemcitabine's action nih.gov.

Prolonged Intracellular Accumulation: Gemcitabine exhibits the ability to reduce the metabolism and elimination of its active metabolites from the target cancer cells drugbank.com. This leads to sustained high intracellular concentrations of dFdCDP and dFdCTP, prolonging their cytotoxic effects and providing a temporal advantage in disrupting cancer cell replication drugbank.com.

Modulation of dCK Activity: The depletion of the natural dCTP pool, due to RR inhibition, influences deoxycytidine kinase (dCK) activity. Since dCK activity is regulated by dCTP levels, its decrease promotes the phosphorylation of gemcitabine, increasing the intracellular levels of dFdCTP and enhancing the ratio of dFdCTP to dCTP, making dFdCTP more likely to be incorporated into DNA researchgate.net.

Inhibition of Thymidylate Synthase: Recent research indicates that gemcitabine, possibly via its phosphorylated metabolite dFdUMP, can inhibit thymidylate synthase nih.gov. This adds another layer to its multi-pronged attack on nucleotide metabolism, further disrupting the resources necessary for DNA synthesis.

This intricate network of inhibitory actions on various enzymes involved in nucleotide metabolism and DNA synthesis, coupled with prolonged intracellular retention, collectively constitutes the self-potentiation mechanisms of this compound, distinguishing its pharmacological profile and contributing to its broad-spectrum antitumour activity.

Key Gemcitabine Metabolites and Their Cellular Targets

MetabolitePrimary Enzyme Target(s)Cellular Effect
Gemcitabine Monophosphate (dFdCMP)-Intermediate in activation pathway.
Gemcitabine Diphosphate (dFdCDP)Ribonucleotide Reductase (RR)Potent inhibition of RR, leading to depletion of deoxyribonucleotide pools (e.g., dCTP), thus reducing competition for dFdCTP incorporation into DNA drugbank.compatsnap.commassivebio.comnih.govtmda.go.tzresearchgate.netfishersci.at.
Gemcitabine Triphosphate (dFdCTP)DNA Polymerases, dCMP Deaminase, CTP SynthetaseCompetes with dCTP for DNA incorporation, causing "masked DNA chain termination" and inhibiting DNA synthesis drugbank.compatsnap.comphysiology.orgbccancer.bc.catmda.go.tznih.govresearchgate.net. Inhibits dCMP deaminase nih.gov. Inhibits CTP synthetase, affecting RNA synthesis and dCTP levels nih.gov. Also incorporated into RNA massivebio.comnih.gov.
2′,2′-difluorodeoxyuridine (dFdU)-Inactive metabolite, formed by deamination by cytidine deaminase (CDA) drugbank.commassivebio.comphysiology.orgnih.gov.

Mechanisms of Resistance to Gemcitabine Hydrochloride

Cell-Intrinsic Resistance Mechanisms to Gemcitabine (B846) Hydrochloride

Cell-intrinsic resistance refers to changes within the cancer cells themselves that allow them to evade the cytotoxic effects of gemcitabine hydrochloride. These mechanisms are critical determinants of treatment outcome and are a major focus of research aimed at improving the therapeutic efficacy of this drug.

This compound is a hydrophilic molecule and therefore requires specialized protein channels, known as nucleoside transporters, to enter cancer cells. nih.govwjgnet.com The expression and function of these transporters are crucial for the drug's activity.

The human equilibrative nucleoside transporter 1 (hENT1) is the primary transporter responsible for the uptake of this compound into cancer cells. nih.govnih.goviiarjournals.org A reduction in the amount of hENT1 on the cell surface directly limits the intracellular concentration of the drug, thereby diminishing its cytotoxic effects. iiarjournals.orgmdpi.com

The process of epithelial-to-mesenchymal transition (EMT), a cellular program associated with increased cancer cell motility and invasion, has been linked to decreased hENT1 expression and a subsequent loss of gemcitabine sensitivity. nih.gov This suggests that the molecular changes occurring during EMT can directly contribute to drug resistance by altering transporter function. nih.gov

FactorConsequence of AlterationImpact on this compoundReference
hENT1 Downregulation or absenceReduced intracellular drug concentration nih.govnih.goviiarjournals.orgmdpi.comresearchgate.net
Inhibition of transporter functionChemoresistance wjgnet.com
Association with EMTDecreased expression and mislocalization nih.gov

Once inside the cell, this compound must be metabolized to its active forms to exert its anticancer effects. This process involves a series of enzymatic reactions, and alterations in the activity of these enzymes can profoundly impact drug efficacy. nih.govresearchgate.net

Deoxycytidine kinase (dCK) is the enzyme responsible for the initial and rate-limiting step in the activation of this compound. mdpi.comiiarjournals.orgaacrjournals.org It phosphorylates the drug to its monophosphate form, which is then further converted to the active diphosphate (B83284) and triphosphate metabolites. iiarjournals.orgaacrjournals.org

A decrease in the expression or activity of dCK is a well-established mechanism of both acquired and intrinsic resistance to this compound. iiarjournals.orgnih.govwiley.com Studies have shown that cancer cell lines with acquired resistance to gemcitabine often exhibit significantly reduced levels of dCK. iiarjournals.orgnih.goviiarjournals.orgnih.gov In some cases, inactivating mutations in the dCK gene are found exclusively in gemcitabine-resistant cells. nih.gov Conversely, increasing dCK expression can re-sensitize resistant cells to the drug. iiarjournals.org The knockdown of dCK in sensitive parental cell lines has been shown to confer resistance to gemcitabine. nih.gov A clear correlation between dCK levels and gemcitabine sensitivity has been observed in various tumor models. aacrjournals.org

Ribonucleotide reductase (RR) is a key enzyme in DNA synthesis and a primary target of this compound's active metabolite, gemcitabine diphosphate (dFdCDP). nih.govaacrjournals.org RR consists of two subunits, RRM1 and RRM2. nih.govaacrjournals.org Increased expression or activity of RR, particularly the RRM1 subunit, is a significant factor in this compound resistance. nih.govaacrjournals.orgresearchgate.net

Overexpression of RRM1 has been frequently observed in gemcitabine-resistant cancer cells. nih.govresearchgate.net High levels of RRM1 are associated with a decreased response to gemcitabine-containing therapies in several cancer types, including non-small cell lung cancer and pancreatic cancer. nih.govdovepress.com The proposed mechanism for this resistance is that elevated RRM1 levels increase the intracellular pool of deoxynucleotides (dNTPs), which then compete with the active form of this compound (dFdCTP) for incorporation into DNA. nih.gov This increased competition reduces the extent of drug-induced DNA chain termination. Furthermore, dNTPs can also inhibit the activity of dCK, the enzyme that activates this compound, creating a dual mechanism of resistance. nih.gov Silencing RRM1 expression using techniques like small interfering RNA (siRNA) has been shown to sensitize resistant tumors to this compound treatment. nih.gov

EnzymeConsequence of AlterationImpact on this compoundReference
dCK Decreased expression or activityImpeded drug activation mdpi.comiiarjournals.orgaacrjournals.orgnih.govwiley.com
RR (RRM1) Increased expression or activityIncreased dNTP pools, competition with active drug, inhibition of dCK nih.govaacrjournals.orgresearchgate.netnih.govdovepress.com

Cytidine (B196190) deaminase (CDA) is an enzyme that plays a crucial role in the inactivation of this compound. aacrjournals.orgnih.gov It catalyzes the conversion of this compound to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govmdpi.comnih.gov

Increased activity of CDA can lead to rapid degradation of the drug, thereby reducing its availability for activation and subsequent cytotoxic effects. nih.govoaepublish.com This enzymatic inactivation represents a significant mechanism of resistance. oaepublish.com Studies have shown that tumor-associated macrophages can promote resistance of cancer cells to this compound by stimulating the upregulation of CDA. tandfonline.com The inactive metabolite, dFdU, can also compete with this compound for uptake by nucleoside transporters, further contributing to resistance by indirectly reducing the amount of active drug entering the cell. mdpi.com

Aberrant Metabolic Enzyme Activity

Increased Deoxycytidylate Deaminase (dCTD) Activity

Deoxycytidylate deaminase (dCTD) is an enzyme that plays a role in the metabolic pathway of gemcitabine. It converts gemcitabine monophosphate (dFdCMP) to its inactive metabolite, difluorodeoxyuridine monophosphate (dFdUMP). spandidos-publications.com This action can reduce the amount of active gemcitabine available to be converted into its triphosphate form (dFdCTP), which is responsible for its cytotoxic effects by inhibiting DNA synthesis. spandidos-publications.comjuniperpublishers.com

Research FindingCell/Model TypeImpact on Gemcitabine ResistanceReference
Decreased dCTD expression leads to reduced gemcitabine self-potentiation.Breast Cancer CellsIncreased Resistance spandidos-publications.com
The Asp58 variant of the dCTD allozyme has significantly lower activity for gemcitabine monophosphate.Recombinant ProteinPotentially Decreased Resistance aacrjournals.org
Increased dCTD mRNA and protein expression was observed in gemcitabine-resistant triple-negative breast cancer cells.Triple-Negative Breast Cancer CellsIncreased Resistance spandidos-publications.com

DNA Repair Pathway Modulation

Gemcitabine's primary mechanism of action involves its incorporation into DNA, leading to strand termination and the stalling of replication forks, which causes significant DNA damage. juniperpublishers.com Consequently, the cell's DNA repair mechanisms are a critical factor in determining its sensitivity or resistance to the drug. The activation of DNA damage checkpoint pathways, such as the ATR/Chk1 and ATM pathways, is a known response to the replication stress induced by gemcitabine. juniperpublishers.com

Studies have shown that cancer cells can develop resistance by upregulating various DNA repair pathways. juniperpublishers.comfrontiersin.org Preliminary research suggests that many genes involved in DNA repair are transcriptionally induced following gemcitabine treatment. juniperpublishers.com This induction appears to be mediated by the activation of DNA damage checkpoint pathways. juniperpublishers.com By enhancing their capacity to repair gemcitabine-induced DNA lesions, cancer cells can overcome the drug's cytotoxic effects and continue to proliferate. frontiersin.orgresearchgate.net For example, resistant cells may exhibit biochemical changes that allow them to bypass damaged DNA adducts through processes like translesion DNA synthesis (TLS). researchgate.net

Dysregulation of Apoptosis Pathways

The ultimate goal of chemotherapy is to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Resistance to gemcitabine is frequently associated with the dysregulation of apoptotic pathways. nih.govtandfonline.com Cancer cells can acquire an apoptosis-resistant phenotype by altering the expression of key regulatory proteins. nih.gov

One common mechanism involves the upregulation of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and FLIP, and the downregulation of pro-apoptotic proteins like Bak, Bax, and Bim. nih.gov Analysis of pancreatic ductal adenocarcinoma (PDAC) specimens has revealed significantly higher levels of anti-apoptotic mediators and lower levels of pro-apoptotic mediators compared to normal pancreatic tissue. nih.gov This imbalance shifts the cellular signaling towards survival, even in the presence of DNA damage caused by gemcitabine. Epigenetic modifications, such as changes in histone methylation at the promoter regions of these apoptosis-related genes, have been identified as a key mechanism for this dysregulation. nih.govspringermedizin.de

Activation of Survival Signaling Pathways

In addition to specific alterations in drug metabolism and DNA repair, the activation of general pro-survival signaling pathways is a major contributor to gemcitabine resistance. nih.govwjgnet.com These pathways promote cell growth, proliferation, and survival, effectively counteracting the cytotoxic effects of the drug.

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation and survival that is often dysregulated in cancer. iiarjournals.org Aberrant activation of this pathway has been implicated in chemoresistance to gemcitabine. iiarjournals.orgresearchgate.net Studies have shown that cancer cells with high basal levels of phosphorylated ERK (pERK) tend to be more resistant to gemcitabine. iiarjournals.orgnih.gov Conversely, inhibiting the MAPK/ERK pathway, for instance with MEK inhibitors, can increase the cytotoxic effect of gemcitabine. iiarjournals.org Gemcitabine treatment itself can paradoxically induce the activation of ERK, which may represent a feedback mechanism that promotes cell survival and resistance. pharmgkb.orgmdpi.com

Cell LineBasal pERK ExpressionGemcitabine SensitivityReference
PANC-1HighMost Resistant iiarjournals.org
MIA-PaCa-2LowMost Sensitive iiarjournals.org

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical pro-survival signaling route that is frequently hyperactivated in various cancers. nih.govspandidos-publications.com Its activation is a well-established mechanism of resistance to gemcitabine. nih.goviiarjournals.org In gemcitabine-resistant breast cancer cells, for example, an increase in phosphorylated Akt (p-Akt) has been observed, indicating activation of this pathway. nih.gov The PI3K/Akt pathway promotes cell survival and proliferation and can be negatively regulated by the MEK/MAPK and mTOR pathways. nih.govdovepress.com Inhibition of the PI3K/Akt pathway has been shown to enhance gemcitabine-induced apoptosis in cancer cells. spandidos-publications.com In some cases, gemcitabine treatment itself can lead to the activation of Akt, suggesting a feedback loop that contributes to resistance. nih.gov

Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in cell survival, inflammation, and immunity. researchgate.net Constitutive activation of NF-κB is a hallmark of many cancers and is a significant factor in chemoresistance, including resistance to gemcitabine. thno.orgspandidos-publications.com Studies have shown that gemcitabine-resistant cancer cells often exhibit enhanced NF-κB activity. mdpi.com The activation of NF-κB can be triggered by various upstream signals and can lead to the expression of anti-apoptotic genes, thereby protecting cancer cells from gemcitabine-induced cell death. thno.orgencyclopedia.pub Inhibition of the NF-κB signaling pathway has been demonstrated to increase the sensitivity of tumor cells to gemcitabine chemotherapy. thno.orgmdpi.com

Downregulation of Hypoxia-Induced Pro-apoptotic Gene BNIP3

BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3) is a pro-apoptotic gene that plays a crucial role in cell death, particularly under hypoxic conditions. Research has demonstrated a link between the reduced expression of BNIP3 and resistance to gemcitabine. nih.govnih.gov In pancreatic cancer, for instance, downregulation of BNIP3 expression has been observed in over 90% of tissue specimens analyzed. nih.gov

Studies on pancreatic cancer cell lines have shown that those sensitive to gemcitabine tend to have high levels of BNIP3 expression. nih.gov Conversely, suppressing the expression of BNIP3 in cancer cells using techniques like small interfering RNA (siRNA) has been shown to significantly reduce gemcitabine-induced cytotoxicity. nih.govnih.gov This suggests that the loss of BNIP3 function helps cancer cells evade the apoptotic death signals initiated by gemcitabine treatment. nih.gov Mechanistically, FOXD1, a transcription factor, has been found to promote mitophagy by upregulating BNIP3, thereby reducing the sensitivity of nasopharyngeal carcinoma cells to gemcitabine. ijbs.com This evidence points to the downregulation of BNIP3 as a key intrinsic mechanism contributing to gemcitabine chemoresistance. nih.gov

Over-expression of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is central to signaling pathways initiated by integrins and the extracellular matrix (ECM). nih.gov It is involved in critical cellular processes such as survival, proliferation, and migration. tandfonline.com Overexpression and increased phosphorylation (activation) of FAK have been strongly implicated in chemoresistance in various cancers. nih.govtandfonline.com

In pancreatic cancer cell lines, a direct correlation has been found between the level of constitutive FAK phosphorylation at the Tyr397 site and the degree of intrinsic resistance to gemcitabine. nih.gov Cells with high levels of phosphorylated FAK (pFAK) are more resistant to the drug. nih.gov Furthermore, the interaction with ECM components like laminin (B1169045) can induce FAK phosphorylation, further promoting resistance in a process known as cell adhesion-mediated drug resistance (CAM-DR). nih.gov

Inhibition of FAK has been shown to reverse this resistance. Specific inhibition of FAK phosphorylation, either through RNA interference (RNAi), overexpression of a FAK inhibitor (FRNK), or small molecule inhibitors like PF-573,228, leads to increased sensitivity to gemcitabine. nih.gov This sensitization is associated with downstream effects, including reduced phosphorylation of Akt, decreased levels of the anti-apoptotic protein survivin, and ultimately, increased gemcitabine-induced apoptosis. nih.gov In bladder cancer, the upregulation of Niban apoptosis regulator 1 (NIBAN1) has been found to promote gemcitabine resistance by activating the FAK signaling pathway. nih.gov

Tumor Microenvironment (TME)-Mediated Resistance to this compound

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix, and signaling molecules that surrounds a tumor. This environment can profoundly influence a tumor's response to therapy, often promoting resistance.

Desmoplastic Stroma as a Barrier to this compound Delivery

A hallmark of certain cancers, particularly pancreatic ductal adenocarcinoma (PDAC), is an extensive desmoplastic or fibrotic reaction. nih.govliverpool.ac.uk This results in a dense stromal tissue, composed of fibroblasts, inflammatory cells, and a large amount of extracellular matrix proteins (like collagen), which can physically outnumber the cancer cells themselves. nih.govliverpool.ac.uk

This dense stroma is considered a major determinant of gemcitabine resistance primarily by acting as a physical barrier that impairs drug delivery. nih.govclinicaltrials.gov The poorly vascularized and highly fibrotic tissue limits the penetration of gemcitabine into the tumor, preventing it from reaching the cancer cells at therapeutic concentrations. clinicaltrials.govresearchgate.net Consequently, even if the cancer cells are intrinsically sensitive to the drug, the physical impediment created by the desmoplastic stroma renders the treatment ineffective. nih.gov

Hypoxia-Induced Resistance Mechanisms

Solid tumors often contain regions of low oxygen, a condition known as hypoxia. Hypoxia is a powerful driver of tumor progression and chemoresistance. mdpi.com The cellular response to hypoxia is primarily orchestrated by Hypoxia-Inducible Factors (HIFs), with HIF-1α being a master regulator. nih.govtandfonline.com

Under hypoxic conditions, HIF-1α becomes stabilized and activates the transcription of numerous target genes that help the cell adapt and survive, many of which also confer resistance to chemotherapy. mdpi.comtandfonline.com Chemotherapy itself, including gemcitabine, can induce HIF-1α expression even under normal oxygen conditions, further complicating treatment. nih.gov

HIF-1-dependent mechanisms of gemcitabine resistance include:

Upregulation of Drug Efflux Pumps: HIFs can increase the expression of ATP Binding Cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (Multi-Drug Resistance Protein 1). mdpi.comtandfonline.com These transporters act as pumps on the cell surface, actively exporting chemotherapeutic agents like gemcitabine out of the cancer cell, thereby reducing their intracellular concentration and effectiveness. mdpi.com

Metabolic Reprogramming: In non-small cell lung cancer, HIF-1α can drive resistance by upregulating ABCB6, which leads to changes in heme metabolism and an increase in the antioxidant enzyme catalase. nih.gov Elevated catalase levels reduce the reactive oxygen species (ROS) that contribute to gemcitabine's cytotoxic effects, thereby promoting resistance. nih.gov

Induction of Autophagy: HIF-1 can induce autophagy, a cellular recycling process, by upregulating genes like BNIP3 and ATG5. mdpi.com While autophagy can have dual roles, in this context, it often serves as a survival mechanism that allows cancer cells to withstand the stress induced by chemotherapy. mdpi.com

The extent of hypoxia-induced resistance to gemcitabine can be substantial, with studies on hepatocellular carcinoma cell lines showing resistance increases ranging from approximately 20-fold to nearly 490-fold under hypoxic conditions compared to normal oxygen levels. nih.gov

Table 1: Hypoxia-Induced Resistance Factor (RF) for Gemcitabine in Hepatocellular Carcinoma (HCC) Cell Lines The Resistance Factor (RF) is calculated as the ratio of the drug's IC50 (half-maximal inhibitory concentration) under hypoxic conditions to its IC50 under normoxic conditions.

Cell LineResistance Factor (RF)
BEL-7402Most resistant to gemcitabine under hypoxia
HepG2Variable resistance
SMMC-7721Variable resistance
Range of RF 19.89 to 489.7

Source: Adapted from research on hypoxia-induced drug resistance in hepatoma cells. nih.gov

Role of Microbiome in this compound Chemoresistance

Recent investigations have uncovered a novel mechanism of chemoresistance mediated by the microbiome, the community of microorganisms residing within the tumor. nih.gov It has been discovered that bacteria, particularly those from the Gammaproteobacteria class, can colonize pancreatic tumors and directly contribute to gemcitabine resistance. nih.govelifesciences.org

The primary mechanism of this resistance is the bacterial metabolism of gemcitabine. tandfonline.com These bacteria can produce an enzyme called cytidine deaminase (CDA), which rapidly converts gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine. nih.govtandfonline.com This enzymatic degradation effectively neutralizes the drug within the tumor microenvironment before it can exert its anti-cancer effects on the tumor cells. nih.gov Studies have identified species of Enterobacter and Pseudomonas as being capable of producing CDA and conferring resistance. nih.gov This bacterial-mediated drug inactivation represents a significant extrinsic resistance mechanism, highlighting the complex interplay between the host, tumor, and its resident microbes. elifesciences.orgspandidos-publications.com

Strategies to Overcome Resistance to this compound

Addressing the diverse mechanisms of gemcitabine resistance requires multifaceted strategies targeting both intrinsic and extrinsic factors.

Targeting Resistance Pathways: One approach is to use inhibitors against the specific molecules that drive resistance. For example, since FAK overexpression is linked to resistance, small molecule FAK inhibitors are being investigated to resensitize tumors to gemcitabine. nih.govtandfonline.com Similarly, inhibiting the CHK1 protein, which is involved in DNA damage response, can enhance gemcitabine's efficacy in resistant non-small cell lung cancer cells. tandfonline.com

Modulating Gene Expression: Strategies to counteract gene-related resistance are also under development. The retinoid X receptor agonist bexarotene (B63655) has been shown to prevent and reverse gemcitabine resistance by modulating the amplification of the ribonucleotide reductase M1 (RRM1) gene, another key factor in gemcitabine metabolism and resistance. oncotarget.com

Overcoming Drug Delivery Barriers: To counter the desmoplastic stroma, researchers are exploring agents that can deplete or remodel this barrier. Inhibitors of the Hedgehog signaling pathway, for example, can diminish tumor-associated desmoplasia, thereby increasing the delivery and efficacy of gemcitabine. nih.gov

Targeting Hypoxia-Induced Pathways: Given the central role of HIF-1α in hypoxic resistance, targeting this transcription factor or its downstream effectors is a promising strategy. Inhibiting HIF-1α in combination with gemcitabine has been shown to restrain tumor proliferation and increase apoptosis in preclinical models. nih.gov

Nanoparticle Drug Delivery: Encapsulating gemcitabine or its lipophilic prodrugs (like 4-(N)-stearoyl gemcitabine) in nanoparticles is another advanced strategy. nih.govresearchgate.net This approach can help overcome resistance by altering the drug's transport into cells, protecting it from premature degradation, and potentially overcoming resistance mechanisms related to reduced expression of nucleoside transporters. nih.gov

Combination with Natural Compounds: Some natural compounds have shown potential in overcoming gemcitabine resistance. Curcumin, for instance, can synergistically enhance gemcitabine's efficacy in resistant cells by inducing apoptosis and cell cycle arrest. mdpi.com Other compounds like chrysin (B1683763) and flavokawain-B are also being explored for their ability to sensitize cancer cells to gemcitabine. mdpi.com

Table 2: Investigational Strategies to Overcome Gemcitabine Resistance

StrategyTarget/MechanismExample Agent/Approach
FAK Inhibition Inhibits Focal Adhesion Kinase signaling to reduce cell survival.PF-573,228 nih.gov
Hedgehog Pathway Inhibition Depletes desmoplastic stroma to improve drug delivery.IPI-926 nih.gov
HIF-1α Inhibition Blocks the master regulator of hypoxic response.Targeting HIF-1α/ABCB6 signaling nih.gov
CHK1 Inhibition Reverses resistance by targeting DNA damage response.CHK1 inhibitors tandfonline.com
RRM1 Modulation Prevents gene amplification associated with resistance.Bexarotene oncotarget.com
Nanoparticle Formulation Enhances intracellular drug delivery and overcomes transport deficiencies.4-(N)-stearoyl gemcitabine solid lipid nanoparticles nih.gov
Natural Compound Combination Sensitizes cancer cells through various mechanisms (e.g., inducing apoptosis).Curcumin, Chrysin mdpi.com

Targeting Resistance Pathways

A primary approach to overcoming gemcitabine resistance involves the direct targeting of specific molecular pathways that become dysregulated in cancer cells. sciopen.com These pathways often control cell survival, proliferation, and apoptosis, and their aberrant activation allows tumors to evade the effects of chemotherapy. encyclopedia.pubiiarjournals.org

Developmental signaling pathways, such as Hedgehog (Hh), Wnt/β-Catenin, and Notch, which are typically active during embryonic development, can become reactivated in gemcitabine-resistant cancer cells. nih.govsciopen.com The activation of these pathways is linked to the inactivation of apoptosis, increased expression of drug efflux pumps, and the promotion of cancer stem cell characteristics. nih.gov For instance, activation of the Notch signaling pathway has been linked to the acquisition of an epithelial-mesenchymal transition (EMT) phenotype in gemcitabine-resistant pancreatic cancer cells. sciopen.com Similarly, elevated WNT5A expression can lead to resistance against gemcitabine-induced apoptosis. nih.gov Strategies to inhibit these pathways, such as using the heparan sulfate (B86663) mimetic PG545 to disrupt Wnt/β-Catenin signaling, have shown potential in sensitizing cancer cells to gemcitabine. nih.gov

The PI3K/Akt/mTOR signaling cascade is another critical pathway frequently activated in drug-resistant cancers. dovepress.com This pathway promotes cell survival and proliferation, and its activation is correlated with poor prognosis. dovepress.com Studies have shown that gemcitabine resistance in breast cancer cells is mediated by the activation of the PI3K/Akt pathway. dovepress.com Consequently, inhibitors targeting components of this pathway, such as PI3K inhibitors (e.g., LY294002) and mTOR inhibitors (e.g., rapamycin), have been investigated to reverse resistance. dovepress.comspandidos-publications.com Research has indicated that inhibiting the PI3K/Akt pathway can decrease the expression of downstream effectors and restore sensitivity to gemcitabine. dovepress.com

Evasion of apoptosis is a hallmark of cancer resistance, and the B-cell lymphoma 2 (BCL-2) family of proteins plays a central role in this process. nih.govplos.org Overexpression of anti-apoptotic proteins like BCL-XL is a key mediator of gemcitabine resistance. nih.gov Targeting these anti-apoptotic proteins can restore the cell's ability to undergo programmed cell death. For example, the BCL-XL-specific degrader DT2216 has been shown to synergize with gemcitabine, inducing cell death in pancreatic cancer cells by degrading BCL-XL. nih.gov Similarly, gossypol, which can decrease the expression of anti-apoptotic genes like BCL-2 and BCL-xl, has demonstrated a synergistic effect when combined with gemcitabine in resistant cells with high BCL-2 expression. plos.org

Other signaling pathways implicated in gemcitabine resistance include the NF-κB pathway, which regulates inflammation and cell survival, and the CXCR2 chemokine receptor axis, which is involved in inflammation and tumor progression. encyclopedia.pubbiorxiv.org Blocking NF-κB can, to some degree, diminish gemcitabine resistance. encyclopedia.pub Targeting the CXCR2 axis with antagonists has been shown to enhance therapeutic responses in therapy-resistant tumors, suggesting it is a critical pathway in mediating resistance. biorxiv.org

Table 1: Key Resistance Pathways and Targeting Strategies
Resistance PathwayMechanism of ActionTargeting Agent/StrategyResearch FindingSource
Wnt/β-CateninReactivation leads to resistance against gemcitabine-induced apoptosis.PG545 (heparan sulfate mimetic), Masitinib (tyrosine kinase inhibitor)PG545 disrupts signaling; Masitinib down-regulates the pathway, sensitizing pancreatic cancer cells to gemcitabine. nih.gov
Notch SignalingActivation linked to EMT and resistance.Neutralizing antibodies against DLL4 (a Notch ligand)Reduces the percentage of cancer stem cells in a gemcitabine-resistant mouse model. nih.gov
PI3K/Akt/mTORActivation promotes cell survival and proliferation, mediating resistance.LY294002 (PI3K inhibitor), Rapamycin (mTOR inhibitor), Bitter Melon JuiceInhibitors can reverse enhanced proliferative ability. Bitter melon juice targets PI3K/Akt and ERK1/2 pathways. dovepress.comspandidos-publications.com
Apoptosis Evasion (BCL-2 Family)Overexpression of anti-apoptotic proteins like BCL-XL and BCL-2 prevents cell death.DT2216 (BCL-XL degrader), GossypolDT2216 degrades BCL-XL, synergizing with gemcitabine. Gossypol down-regulates BCL-2 and BCL-xl. nih.govplos.org
CXCR2 AxisCXCR2 signaling contributes to therapy resistance.SCH 479833, Navarixin (CXCR2 antagonists)Combination with gemcitabine demonstrated superior antitumor activity compared to either agent alone in resistant models. biorxiv.org
NF-κB PathwayActivation eliminates the pro-apoptotic effects of gemcitabine.Maslinic acidPotentiates antitumor activities of gemcitabine by inhibiting NF-κB-mediated survival signaling. sciopen.com

Enhancing this compound Delivery within the Tumor Microenvironment

The tumor microenvironment (TME) presents significant physical and biological barriers that impede the delivery and efficacy of this compound. aacrjournals.orgkashanu.ac.ir Pancreatic cancer, in particular, is characterized by a dense desmoplastic stroma, rich in extracellular matrix components like hyaluronan and collagen, which creates high interstitial fluid pressure and limits vascular perfusion, thereby preventing the drug from reaching the tumor cells. kashanu.ac.irsemanticscholar.org

One strategy to overcome this stromal barrier is the enzymatic degradation of its components. kashanu.ac.ir The use of hyaluronidase (B3051955), an enzyme that breaks down hyaluronan, can disrupt the stromal matrix and enhance drug delivery. kashanu.ac.ir However, the effectiveness of this approach can be limited by suboptimal targeting and potential side effects. kashanu.ac.ir

A more advanced approach involves the use of nanoparticle-based drug delivery systems. kashanu.ac.irnih.gov Multifunctional lipid nanoparticles (LNPs) have been engineered to co-encapsulate gemcitabine and hyaluronidase. kashanu.ac.ir These "smart" LNPs can be designed to be pH-responsive, exploiting the acidic nature of the TME to release their payload in a controlled manner specifically at the tumor site. kashanu.ac.ir This targeted delivery enhances stromal degradation and maximizes the intracellular concentration of gemcitabine, while minimizing systemic toxicity. kashanu.ac.ir Preclinical studies have demonstrated that this approach leads to significant improvements in tumor penetration and growth suppression. kashanu.ac.ir Another strategy utilizes cascade-targeted nanoparticles that co-deliver gemcitabine and nucleic acids that regulate adenosine (B11128) metabolism, which is often aberrant in resistant tumors and contributes to a suppressed TME. nih.gov

The TME also contributes to resistance through cellular interactions. Cancer-associated fibroblasts (CAFs) within the stroma can secrete factors that promote resistance. aacrjournals.org Furthermore, myeloid-derived cells in the TME can release pyrimidines that compete with gemcitabine for uptake by cancer cells, and fibroblasts can release deoxycytidine, which inhibits the metabolic activation of gemcitabine within tumor cells. aacrjournals.org Hypoxia, a common feature of the TME, can also induce survival pathways like autophagy in cancer cells, further reducing gemcitabine's cytotoxic effects. kashanu.ac.ir Strategies that remodel the TME, for instance by targeting CAFs or modulating immune cells, are therefore crucial for enhancing drug delivery and efficacy. semanticscholar.org

Table 2: Strategies for Enhancing this compound Delivery
StrategyMechanismExample/ApproachResearch FindingSource
Enzymatic Stromal DegradationBreaks down extracellular matrix components (e.g., hyaluronan) to reduce interstitial pressure and improve drug penetration.HyaluronidaseDisrupts the stromal matrix to enhance delivery, though it may have suboptimal targeting. kashanu.ac.ir
Nanoparticle Co-deliveryEncapsulates gemcitabine with a stromal-degrading enzyme for targeted release.pH-responsive lipid nanoparticles (LNPs) co-encapsulating gemcitabine and hyaluronidase.Achieves spatiotemporally controlled release in the acidic TME, improving tumor penetration and growth suppression. kashanu.ac.ir
Modulation of Adenosine MetabolismTargets aberrant adenosine metabolism in the TME which contributes to chemoresistance and immunosuppression.Cascade-targeted nanoparticles delivering gemcitabine and CD39-regulating nucleic acids.Enhances intracellular gemcitabine delivery and activates antitumor immunity by modulating metabolic-immune crosstalk. nih.gov
Targeting TME-Induced HypoxiaOvercomes survival pathways activated by low oxygen levels.Inhibiting hypoxia-inducible factors (HIF-1α/2α) or autophagy.Hypoxia upregulates survival pathways; targeting these can diminish resistance to gemcitabine's cytotoxic effects. kashanu.ac.ir

Combination Therapies for Re-sensitization to this compound

Combining this compound with other therapeutic agents is a key strategy to overcome resistance and re-sensitize tumors to its effects. spandidos-publications.com These combinations are designed to target multiple, often complementary, mechanisms of resistance, leading to synergistic antitumor activity. nih.govplos.org

One major approach is to combine gemcitabine with drugs that inhibit the specific resistance pathways mentioned previously. For example, since overexpression of the anti-apoptotic protein BCL-XL mediates resistance, combining gemcitabine with the BCL-XL degrader DT2216 has been shown to synergistically induce cell death in pancreatic cancer models. nih.gov The combination is effective because gemcitabine treatment can concurrently suppress another anti-apoptotic protein, MCL-1, leading to a potent pro-apoptotic effect. nih.gov Similarly, combining gemcitabine with the natural compound gossypol, which down-regulates BCL-2, overcomes resistance in cancer cells with high BCL-2 expression. plos.org The BET inhibitor JQ1 has also been shown to be more effective in gemcitabine-resistant subclones, suggesting its potential in combination therapy. researchgate.net

Another successful strategy involves combining gemcitabine with agents that modulate the TME and the immune response. aacrjournals.org Gemcitabine treatment can induce changes in the TME, such as increasing the expression of the immune checkpoint protein PD-L1 and the immunosuppressive cytokine TGF-β. aacrjournals.orgaacrjournals.org While this can contribute to resistance, it also "primes" the tumor for immunotherapy. aacrjournals.org Combining gemcitabine with a TGF-β signaling inhibitor (e.g., galunisertib) and an immune checkpoint inhibitor (e.g., an anti-PD-1 antibody) has been shown to restore antitumor immunity by increasing the infiltration and activation of CD8+ T cells, leading to a significant survival benefit in preclinical models. aacrjournals.org

Natural compounds have also shown promise in re-sensitizing tumors to gemcitabine. Bitter melon juice (BMJ) has been found to target multiple signaling pathways implicated in resistance, including PI3K/Akt and ERK1/2, demonstrating efficacy against gemcitabine-resistant pancreatic cancer cells. spandidos-publications.com Astaxanthin, a carotenoid, can re-sensitize resistant cells by inhibiting EMT, a process associated with resistance, through the HIF-1α/STAT3 signaling pathway. spandidos-publications.com Furthermore, combining gemcitabine with redox-modulating agents like β-phenylethyl isothiocyanate (PEITC) can enhance its efficacy by preventing the detoxification of gemcitabine-induced reactive oxygen species (ROS), a process that cancer cells use to survive treatment. nih.gov

Table 3: Combination Therapies for Re-sensitization to this compound
Combination AgentClass/TargetMechanism of Re-sensitizationResearch FindingSource
DT2216BCL-XL PROTAC DegraderDegrades anti-apoptotic BCL-XL protein, restoring the apoptosis pathway.Significantly inhibits tumor growth and prolongs survival in pancreatic cancer PDX models when combined with gemcitabine. nih.gov
Galunisertib + Anti-PD-1 antibodyTGF-β Inhibitor + Immune Checkpoint InhibitorBlocks immunosuppressive TGF-β signaling and releases the brake on the anti-tumor immune response.Combination with gemcitabine increases infiltration of CD8+ T cells, providing a dramatic survival benefit in mouse models. aacrjournals.org
GossypolNatural Compound (BH3 mimetic)Down-regulates anti-apoptotic genes (Bcl-2, Bcl-xl) and up-regulates pro-apoptotic genes.Shows synergistic effect with gemcitabine in resistant cancer cell lines with high Bcl-2 expression. plos.org
Bitter Melon Juice (BMJ)Natural CompoundTargets multiple resistance pathways, including PI3K/Akt and ERK1/2.Demonstrates efficacy against gemcitabine-resistant pancreatic cancer cells. spandidos-publications.com
Astaxanthin (ASX)Natural Compound (Carotenoid)Inhibits EMT and re-sensitizes cells to gemcitabine-induced cell death via the HIF-1α/STAT3 pathway.Co-treatment significantly inhibited tumor growth in a gemcitabine-resistant xenograft model. spandidos-publications.com
LenalidomideImmunomodulatory Drug (iMiD)Reduces expression of phosphorylated ERK (pERK), inhibiting a key proliferation and resistance pathway.Combination with gemcitabine significantly reduced the IC50 of gemcitabine in pancreatic cancer cell lines. iiarjournals.org
β-phenylethyl isothiocyanate (PEITC)Redox ModulatorInhibits the Nrf2-mediated antioxidant response, preventing detoxification of gemcitabine-induced ROS.Increases the efficacy of gemcitabine in vitro and in vivo by reducing glutathione (B108866) (GSH) levels. nih.gov

Preclinical Studies of Gemcitabine Hydrochloride

In Vitro Cytotoxicity and Antiproliferative Activity in Various Cancer Cell Lines

Gemcitabine (B846) has shown potent cytotoxic effects against a wide array of cultured human and murine tumor cells. pom.go.id Research has documented its activity in cell lines derived from various cancers, including pancreatic, breast, lung, ovarian, and bladder cancers. aacrjournals.orgdovepress.comrsc.org

Studies have determined the half-maximal inhibitory concentration (IC50) of gemcitabine in several pancreatic cancer cell lines. For instance, in one study, the IC50 values for gemcitabine-treated MiaPaCa-2, BxPC-3, and PANC-1 cells were found to be higher than those treated with a modified gemcitabine formulation, indicating the potent cytotoxic nature of the parent compound. oatext.comnih.gov Another study reported IC50 values of 12.55 µM and 24.35 µM for RT4 and T24 bladder cancer cell lines, respectively, highlighting differential sensitivity. dovepress.com The cytotoxic effects of gemcitabine can be synergistic when combined with other agents, such as pemetrexed (B1662193), where the sequence of administration significantly impacts the resulting IC50 values in pancreatic cancer cell lines. aacrjournals.org

The antiproliferative activity of gemcitabine is linked to its ability to induce cell cycle arrest and apoptosis. oncotarget.com In high-grade meningioma cell lines, gemcitabine was effective in inhibiting growth by causing S-phase arrest and promoting apoptotic cell death. oncotarget.com Similarly, in pancreatic cancer cell lines, gemcitabine's cytotoxic effects are well-documented, forming the basis for its clinical use. nih.gov Furthermore, combining gemcitabine with other compounds, like the Bcl-2 antagonist ABT-737, has shown synergistic cytotoxicity and induced significant apoptosis in various cancer types, including lung, renal, bladder, and prostate cancer cell lines. researchgate.net

Table 1: In Vitro Cytotoxicity of Gemcitabine Hydrochloride in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Key Findings
RT4Bladder Cancer12.55 ± 0.62Gemcitabine solution was more potent on RT4 cells compared to T24 cells. dovepress.com
T24Bladder Cancer24.35 ± 1.05The difference in cytotoxicity compared to RT4 cells may be due to genetic differences. dovepress.com
MiaPaCa-2Pancreatic Cancer-Sequential exposure to pemetrexed followed by gemcitabine significantly reduced the IC50 of gemcitabine. aacrjournals.org
PANC-1Pancreatic Cancer-Pemetrexed and gemcitabine interacted synergistically against PANC-1 cells. aacrjournals.org
Capan-1Pancreatic Cancer-The highest chemotherapeutic activity was observed with the sequence of pemetrexed followed by gemcitabine. aacrjournals.org
AsPC-1Pancreatic Cancer0.0055The lowest IC50 value for gemcitabine was observed in AsPC-1 cells in one study. oatext.com
BxPC-3Pancreatic Cancer-BxPC-3 cells showed the highest IC50 values in both gemcitabine and a modified gemcitabine formulation treated groups. oatext.com
TC-1Lung Carcinoma-Stearoyl gemcitabine nanoparticles were less toxic than free gemcitabine HCl in cell culture. nih.gov
High-Grade Meningioma CellsMeningioma-These cell lines were found to be as sensitive or more sensitive than cell lines from cancers for which gemcitabine is clinically used. oncotarget.com

In Vivo Efficacy in Animal Models (e.g., Xenografts, Genetically Engineered Mouse Models)

The antitumor activity of gemcitabine in animal models is schedule-dependent. pom.go.id Studies have shown its efficacy in various xenograft models, including those for pancreatic, lung, colon, and high-grade meningioma cancers. oncotarget.comaacrjournals.orgiiarjournals.org

In xenograft models of high-grade meningioma, systemic administration of gemcitabine not only suppressed tumor initiation but also inhibited the growth of established tumors, leading to long-term control. oncotarget.com Histological analysis confirmed that gemcitabine induced apoptosis and S-phase arrest in the tumor cells in vivo. oncotarget.com Similarly, in pancreatic cancer xenograft models, gemcitabine has demonstrated significant antitumor effects. oncotarget.com For instance, combining fasting cycles with gemcitabine treatment in a xenograft mouse model of pancreatic cancer resulted in a more than 40% decrease in tumor growth. oncotarget.com

The efficacy of gemcitabine has also been evaluated in genetically engineered mouse models (GEMMs), which more accurately recapitulate human disease. mdpi.compancreapedia.org In the LSL-KrasG12D/+; p48-Cre (KC) mouse model of pancreatic cancer, which develops preneoplastic lesions that progress to invasive cancer, gemcitabine accumulation was significantly higher in tumor tissue compared to preneoplastic lesions and healthy pancreas. mdpi.com The KPC mouse model, which closely mimics the aggressive and desmoplastic nature of human pancreatic ductal adenocarcinoma (PDAC), has also been used to evaluate gemcitabine's efficacy, particularly in combination with other therapeutic strategies. mdpi.compancreapedia.org

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelCancer TypeKey Findings
Xenograft (High-Grade Meningioma)MeningiomaSystemic gemcitabine suppressed tumor initiation and inhibited the growth of established tumors. oncotarget.com
Xenograft (Pancreatic Cancer)Pancreatic CancerFasting cycles prior to gemcitabine injection significantly retarded tumor progression. oncotarget.com
Xenograft (Colon 26-A)Colon CancerA moderately sensitive tumor with a T/C value of 0.25 when treated with gemcitabine. aacrjournals.org
Xenograft (HCT-116)Colon CancerA prodrug of gemcitabine, LY2334737, showed significant antitumor activity. aacrjournals.org
Xenograft (Patient-derived mesothelioma and NSCLC)Mesothelioma, NSCLCAn oral prodrug of gemcitabine showed equivalent activity to intravenous gemcitabine HCl. nih.gov
Genetically Engineered Mouse Model (KPC)Pancreatic CancerThis model, which recapitulates aggressive human PDAC, is used to study gemcitabine efficacy. mdpi.compancreapedia.org
Genetically Engineered Mouse Model (KC)Pancreatic CancerGemcitabine accumulation was significantly increased in tumor tissue compared to preneoplastic lesions. mdpi.com

Radiosensitization Properties of this compound in Preclinical Models

Gemcitabine is recognized as a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation in various tumor cells. aacrjournals.orgnih.gov This property has been demonstrated in both in vitro and in vivo preclinical studies. aacrjournals.orgresearchgate.net

In vitro studies have shown that non-toxic concentrations of gemcitabine can radiosensitize a wide range of human tumor cell lines, including those from pancreatic, breast, head and neck, and colorectal cancers. aacrjournals.orgnih.gov The mechanism of radiosensitization is associated with the redistribution of cells into the S phase and the depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools. nih.gov These conditions can be achieved through either a prolonged, low-concentration exposure or a brief, higher-concentration treatment with gemcitabine. nih.gov For example, in MCF-7 breast carcinoma cell lines, both p53 wild-type and mutant cells showed significant radiosensitization with radiation enhancement ratios of 1.6–1.8. aacrjournals.org

In vivo, the combination of gemcitabine and ionizing radiation has been shown to increase tumor growth delay in animal models. aacrjournals.org These preclinical findings have provided a strong rationale for the clinical investigation of gemcitabine as a radiosensitizing agent. nih.gov

Table 3: Radiosensitization Properties of this compound

Model SystemCancer TypeKey Findings
Human Tumor Cell CulturesPancreas, Breast, Head and NeckGemcitabine was found to be a potent radiosensitizer. nih.gov
MCF-7 Breast Carcinoma Cell Lines (p53 wild-type and mutant)Breast CancerBoth cell lines showed significant radiosensitization with enhancement ratios of 1.6-1.8. aacrjournals.org
Animal ModelsVarious Solid TumorsGemcitabine increased tumor growth delay when combined with ionizing radiation. aacrjournals.org

Immunomodulatory Effects of this compound in Preclinical Models

Recent preclinical studies have revealed that gemcitabine possesses significant immunomodulatory properties that can contribute to its antitumor activity, independent of its direct cytotoxic effects. nih.govfrontiersin.org

In various murine tumor models, the therapeutic efficacy of gemcitabine was found to correlate with the immunogenicity of the tumor rather than its in vitro sensitivity to the drug. nih.gov The antitumor effects of gemcitabine were diminished in nude mice, which lack a functional T-cell system, highlighting the crucial role of the immune system in its mechanism of action. nih.gov

Gemcitabine can modulate the tumor microenvironment in several ways. frontiersin.org It has been shown to reduce the population of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs). frontiersin.orgmdpi.com This reduction of immunosuppressive elements can enhance T-cell mediated antitumor immune responses. nih.gov Furthermore, gemcitabine can promote the activation of dendritic cells (DCs) and increase the expression of MHC class I molecules on tumor cells, thereby improving antigen presentation and priming of CD8+ T-cell responses. mdpi.comnih.gov These immunomodulatory effects make gemcitabine a promising candidate for combination therapies with various immunotherapeutic agents. nih.govfrontiersin.orgmdpi.com

Table 4: Immunomodulatory Effects of this compound in Preclinical Models

Model SystemKey Findings
Murine Tumor ModelsAntitumor efficacy correlated with tumor immunogenicity, not in vitro drug sensitivity. nih.gov
Nude MiceThe antitumor effects of gemcitabine were lost, demonstrating the importance of the immune system. nih.gov
Various Preclinical ModelsGemcitabine reduces immunosuppressive cells like MDSCs and Tregs. frontiersin.orgmdpi.com
Preclinical Mouse Tumor ModelCombination with a therapeutic DNA vaccine led to the eradication of established tumors. nih.gov
Pancreatic Cancer ModelsGemcitabine enhances tumor antigen presentation by upregulating HLA-I expression. mdpi.com

Clinical Research and Outcomes of Gemcitabine Hydrochloride

Clinical Efficacy of Gemcitabine (B846) Hydrochloride in Specific Cancer Types

Pancreatic Cancer

Gemcitabine hydrochloride became a foundational treatment for advanced pancreatic cancer, initially demonstrating improved survival over the previous standard, fluorouracil. massivebio.comnih.gov Clinical research has since focused on combining gemcitabine with other cytotoxic agents to enhance its efficacy.

As a monotherapy, gemcitabine provided a modest but significant benefit. In seminal trials, patients treated with gemcitabine achieved a median survival of around 5.7 to 6.2 months and a one-year survival rate of approximately 18%. massivebio.comnih.gov While objective response rates were often low, a notable portion of patients experienced clinical benefit, including improvements in pain and performance status. nih.gov

Clinical Trial Outcomes for this compound in Pancreatic Cancer
Study/RegimenPatient PopulationKey Efficacy EndpointResultCitation
FOLFIRINOX vs. GemcitabineMetastaticMedian Overall Survival11.1 months (FOLFIRINOX) vs. 6.8 months (Gemcitabine) nih.gov
Gemcitabine + nab-paclitaxel vs. GemcitabineMetastaticMedian Overall Survival8.5 months vs. 6.7 months mdpi.com
Gemcitabine + nab-paclitaxel vs. GemcitabineMetastatic1-Year Survival Rate35% vs. 22% mdpi.com
Gemcitabine + capecitabine (B1668275) vs. GemcitabineAdjuvant (Post-Resection)Median Overall Survival31.6 months vs. 28.4 months cancernetwork.com
FOLFIRINOX vs. Gemcitabine + nab-paclitaxelMetastaticMedian Overall Survival~9.2 months vs. ~7.1 months nih.govinstitut-servier.com

Non-Small Cell Lung Cancer (NSCLC)

In the treatment of advanced or metastatic Non-Small Cell Lung Cancer (NSCLC), this compound is a key therapeutic agent, particularly in combination with platinum compounds. nih.gov

The combination of gemcitabine with cisplatin (B142131) has been established as a first-line standard of care. nih.gov Clinical trials have demonstrated that this combination provides superior outcomes compared to cisplatin alone. nih.gov One major study comparing gemcitabine plus cisplatin to cisplatin monotherapy in 522 patients with advanced NSCLC showed a significant improvement in survival for the combination arm. nih.gov Another study comparing the gemcitabine-cisplatin regimen to a combination of cisplatin and etoposide (B1684455) found that the gemcitabine-containing arm yielded a significantly higher objective response rate (40.6% vs. 21.9%) and a longer time to progression (6.9 vs. 4.3 months). nih.gov

As a single agent, gemcitabine has shown efficacy in patients who may not be candidates for aggressive platinum-based combination therapy, such as the elderly or those with a poor performance status. nih.govnih.gov In a Phase II trial for patients with an ECOG performance status of 2, gemcitabine monotherapy resulted in a median survival of 4.8 months and an estimated 1-year survival rate of 20%, with a partial response rate of 14% among evaluable patients. nih.gov

Clinical Trial Outcomes for this compound in NSCLC
Study/RegimenPatient PopulationKey Efficacy EndpointResultCitation
Gemcitabine + Cisplatin vs. Cisplatin + EtoposideAdvanced NSCLCObjective Response Rate40.6% vs. 21.9% nih.gov
Gemcitabine + Cisplatin vs. Cisplatin + EtoposideAdvanced NSCLCTime to Progression6.9 months vs. 4.3 months nih.gov
Gemcitabine MonotherapyAdvanced NSCLC (PS=2)Median Survival4.8 months nih.gov
Gemcitabine MonotherapyAdvanced NSCLC (PS=2)1-Year Survival Rate20% nih.gov

Bladder Cancer

This compound, primarily in combination with cisplatin (the GC regimen), is a cornerstone in the management of advanced and muscle-invasive bladder cancer. cancer.govwithpower.com This combination has demonstrated a favorable balance of efficacy and tolerability, establishing it as a standard treatment alternative to more toxic regimens like MVAC (methotrexate, vinblastine, doxorubicin, and cisplatin). withpower.com

Clinical studies have explored the synergistic effects of gemcitabine and cisplatin, which interfere with DNA synthesis and repair through different mechanisms. nih.gov This synergy is believed to contribute to the combination's effectiveness. Phase II trials are ongoing to evaluate outcomes in specific patient populations, such as those with particular gene alterations, to further personalize treatment. bcan.orgmycancergenome.org

Clinical Research on this compound in Bladder Cancer
Study Type/SettingRegimenResearch FocusFindingCitation
Adjuvant TherapyGemcitabine + CisplatinEvaluation after radical cystectomyThe combination is a well-tolerated regimen with a good safety profile for adjuvant treatment. nih.gov
Metastatic DiseaseGemcitabine + CisplatinComparison to MVAC regimenOffers a similar efficacy profile to MVAC with a more favorable toxicity profile, making it a preferred option. withpower.com
Neoadjuvant TherapyGemcitabine + CisplatinTreatment before surgery in muscle-invasive diseaseBeing studied to shrink tumors and identify responders who may be candidates for bladder preservation. clinicaltrials.govbcan.org

Breast Cancer

For metastatic breast cancer, this compound in combination with paclitaxel (B517696) offers a significant therapeutic advantage, particularly for patients whose disease has progressed after prior anthracycline-based chemotherapy. lilly.comlilly.com

Phase II trials exploring this combination in the first-line metastatic setting reported objective response rates as high as 71%. nih.gov Response rates were lower for patients who had already received chemotherapy for metastatic disease but still demonstrated meaningful activity. nih.govnih.gov The success of this dual-agent therapy has established it as an important treatment option and has prompted further research into triplet combinations, such as adding an anthracycline or trastuzumab to the gemcitabine/paclitaxel backbone. cancernetwork.comnih.gov

Phase III Trial: Gemcitabine + Paclitaxel vs. Paclitaxel Alone in Metastatic Breast Cancer
Efficacy EndpointGemcitabine + PaclitaxelPaclitaxel AloneCitation
Time to Disease Progression5.2 months2.9 months lilly.com
Median Overall Survival18.5 months15.8 months cancernetwork.com
Overall Survival Hazard Ratio0.775 (favoring combination) cancernetwork.comnih.gov

Ovarian Cancer

This compound is an active agent in the treatment of recurrent ovarian cancer, both as a monotherapy and, more effectively, in combination with platinum agents. nih.govcancernetwork.com Its primary role is in treating patients with platinum-sensitive disease, defined as cancer that has relapsed at least six months after the completion of initial platinum-based chemotherapy. cancernetwork.comnih.gov

As a single agent, gemcitabine has demonstrated activity in heavily pretreated patients with advanced ovarian cancer that has progressed after platinum and taxane (B156437) therapies. nih.gov In a review of eight clinical trials, gemcitabine monotherapy produced partial remissions in 11% to 22% of patients, and a notable proportion (41% to 52%) achieved stable disease, indicating its utility in a challenging treatment setting. nih.gov

Clinical Trial Outcomes for this compound in Ovarian Cancer
Study/RegimenPatient PopulationKey Efficacy EndpointResultCitation
Gemcitabine + Carboplatin (B1684641) vs. CarboplatinRecurrent, Platinum-SensitiveMedian Progression-Free Survival8.6 months vs. 5.8 months cancernetwork.comaetna.com
Gemcitabine + Carboplatin vs. CarboplatinRecurrent, Platinum-SensitiveOverall Response Rate46.2% vs. 30.9% aetna.com
Gemcitabine MonotherapyRecurrent, Heavily PretreatedPartial Remission Rate11% - 22% nih.gov
Gemcitabine MonotherapyRecurrent, Heavily PretreatedStable Disease Rate41% - 52% nih.gov

Other Solid Tumors and Hematological Malignancies

Beyond its primary indications, this compound has demonstrated clinical efficacy in other malignancies, most notably in biliary tract cancers, which include cholangiocarcinoma and gallbladder cancer. cancer.govclinicaltrials.gov

Gemcitabine is also recognized for its activity in a variety of other cancers and is often used as a component of chemotherapy regimens for:

Soft Tissue Sarcoma: Used in certain subtypes like angiosarcoma and other soft tissue sarcomas. aetna.com

Lymphomas: It is used in treating some types of relapsed or refractory lymphomas.

Uterine and Cervical Cancers: Gemcitabine-based combinations are treatment options for certain uterine and cervical malignancies. cancer.govaetna.com

Testicular Cancer: It can be part of salvage chemotherapy regimens for relapsed testicular cancer. aetna.com

The broad activity of gemcitabine ensures its continued investigation in various tumor types, often as a synergistic partner for both other cytotoxic drugs and novel targeted therapies. cancer.gov

Clinical Benefit Response Assessment of this compound

The concept of "clinical benefit response" was developed to measure improvements in disease-related symptoms, moving beyond traditional tumor response rates to capture the palliative effects of chemotherapy. webhost4life.comnih.gov This is particularly relevant in diseases like advanced pancreatic cancer, where symptoms such as pain, weight loss, and poor performance status are prevalent. webhost4life.commzsr.sk

In a pivotal randomized trial involving patients with advanced pancreatic cancer, gemcitabine was compared to fluorouracil (5-FU). The clinical benefit response, a composite measure of pain, performance status, and weight, was experienced by 23.8% of patients treated with gemcitabine, compared to only 4.8% of those receiving 5-FU. webhost4life.comnih.govsigmaaldrich.com This statistically significant difference highlighted gemcitabine's ability to alleviate disease-related symptoms. webhost4life.commzsr.sksigmaaldrich.com The median time to achieve this response was 7 weeks for the gemcitabine group, with a mean duration of 18 weeks. webhost4life.com Even in patients who had previously been treated with and were refractory to 5-FU, gemcitabine demonstrated a clinical benefit response in 27% of cases. nih.gov

These findings were significant because the improvements in quality of life, such as decreased pain and analgesic consumption, and improved functional status, were greater than what would be expected based on objective tumor response rates alone. webhost4life.commzsr.sk

Table 1: Clinical Benefit Response in Advanced Pancreatic Cancer

Treatment GroupClinical Benefit RespondersNo Clinical BenefitTotal Patients
Gemcitabine154863
5-Fluorouracil (B62378)36063

Data derived from a randomized trial comparing Gemcitabine to 5-Fluorouracil. webhost4life.com

Progression-Free Survival (PFS) and Overall Survival (OS) Analyses with this compound

Pancreatic Cancer: In a key study, the median survival for patients with advanced pancreatic cancer treated with gemcitabine was 5.65 months, compared to 4.41 months for those on 5-FU. sigmaaldrich.com The 1-year survival rate was notably higher at 18% for gemcitabine-treated patients versus 2% for the 5-FU group. nih.govsigmaaldrich.commassivebio.com More recent combination therapies have shown further improvements. For instance, the combination of nab-paclitaxel with gemcitabine resulted in a median OS of 8.5 months and a median PFS of 5.5 months, compared to 6.7 months and 3.7 months, respectively, for gemcitabine monotherapy. mdpi.comiiarjournals.org Similarly, a meta-analysis showed that gemcitabine-based combination therapies significantly improved OS and PFS compared to gemcitabine alone. amegroups.org

Non-Small Cell Lung Cancer (NSCLC): For advanced NSCLC, gemcitabine in combination with cisplatin has demonstrated superior outcomes over cisplatin alone. One study reported a median survival of 9.0 months for the combination arm versus 7.6 months for the cisplatin monotherapy arm. aetna.comfda.gov The median time to disease progression was also longer with the combination, at 5.2 months compared to 3.7 months. fda.gov Another trial comparing gemcitabine/cisplatin to pemetrexed (B1662193)/cisplatin found no significant difference in OS (10.3 months in both arms) or PFS (5.1 vs 4.8 months, respectively). amegroups.org In a phase II trial for patients with a poor performance status (ECOG PS of 2), single-agent gemcitabine resulted in a median survival of 4.8 months and a median PFS of 2.5 months. nih.gov

Cancer TypeTreatment RegimenMedian PFS (months)Median OS (months)1-Year Survival Rate
Pancreatic CancerGemcitabine-5.65 - 6.3 nih.gov18% nih.govsigmaaldrich.commassivebio.com
Pancreatic CancerGemcitabine + nab-paclitaxel5.5 mdpi.com8.5 mdpi.com35% mdpi.com
NSCLCGemcitabine + Cisplatin5.2 - 5.6 fda.govnih.gov9.0 - 9.1 aetna.comnih.gov-
NSCLC (PS=2)Gemcitabine2.5 nih.gov4.8 nih.gov20% nih.gov
Breast CancerGemcitabine + Paclitaxel5.2 aetna.com18.6 aetna.com-
Ovarian CancerGemcitabine + Carboplatin8.6 aetna.com--

Long-term Outcome Studies of this compound Therapies

Long-term follow-up studies are crucial for understanding the durable impact of cancer treatments.

In a case of recurrent ovarian carcinoma, a patient who had failed two previous lines of chemotherapy achieved a remarkable long-term disease-free survival of 38 months with third-line gemcitabine treatment. nih.gov

These studies, although in some cases involving small patient numbers or specific patient populations, suggest that gemcitabine-based therapies can lead to long-term survival and disease control in various cancers.

Novel Formulations and Advanced Delivery Systems for Gemcitabine Hydrochloride

Prodrug Strategies and Development for Gemcitabine (B846) Hydrochloride

A key approach to improving the pharmacological profile of gemcitabine is through the synthesis of prodrugs. nih.govresearchgate.net Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active therapeutic agent. nih.gov This strategy can protect gemcitabine from premature degradation and facilitate its transport into cancer cells. nih.govacs.org

Chemical Modification for Enhanced Stability and Bioavailability

Chemical modifications of gemcitabine, particularly at the 4-(N)- and 5'-positions, are a primary strategy to enhance its stability and bioavailability. nih.govacs.org The 4-amino group is a critical site for deamination by cytidine (B196190) deaminase, an enzyme that rapidly converts gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). nih.govacs.org Modifying this group, for instance by creating amide or carbamate (B1207046) derivatives, can protect the drug from this enzymatic degradation, thereby prolonging its plasma half-life. scirp.orgresearchgate.net

Furthermore, conjugating lipids to the N4-amino position improves the drug's lipophilicity. researchgate.net This increased lipophilicity can facilitate cellular entry via diffusion or endocytosis, reducing the reliance on human nucleoside transporters (hENT1) for uptake, which can be a mechanism of drug resistance. researchgate.net Similarly, modifications at the 5'-position can also serve to protect the molecule and improve its pharmacokinetic properties. nih.govacs.org These chemical alterations are designed to create prodrugs that can bypass common resistance mechanisms and achieve higher intracellular concentrations of the active drug. nih.govnih.gov

Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine Hydrochloride

To enhance the delivery of gemcitabine, particularly to tumor sites, researchers have synthesized amino acid and dipeptide monoester prodrugs. nih.govnih.gov These prodrugs have demonstrated improved chemical stability in buffer solutions and increased resistance to degradation by enzymes like thymidine (B127349) phosphorylase and cytidine deaminase when compared to the parent drug. nih.govnih.gov

A study on these prodrugs revealed that they are more effectively taken up by human foreskin fibroblast (HFF) cells, which serve as a model for stromal cells in the tumor microenvironment. nih.gov The uptake of these prodrugs was found to be 1.1 to 3.8 times higher than that of gemcitabine itself. nih.gov Furthermore, dipeptide prodrugs of gemcitabine showed a 2.4-fold better uptake in the PANC-1 pancreatic cancer cell line compared to gemcitabine. mdpi.com This enhanced uptake is partly attributed to the fact that amino acid and dipeptide monoester prodrugs can be recognized by transporters such as PEPT1, PEPT2, and ATB0,+, which are often overexpressed in cancer cells. mdpi.com

The activation of these prodrugs to release the active gemcitabine occurs more rapidly within pancreatic cell homogenates than through simple hydrolysis, indicating an enzyme-catalyzed process. nih.gov For instance, the dipeptide prodrug 5′-l-phenylalanyl-l-tyrosyl-gemcitabine was activated four times faster in cell homogenates than in a buffer solution at pH 7.4. nih.gov This targeted activation, combined with enhanced stability and uptake, suggests that these prodrugs have the potential for improved therapeutic efficacy. nih.govmdpi.com

Prodrug TypeKey FindingsReference
Amino Acid Monoester ProdrugsIncreased stability, higher uptake in HFF cells compared to gemcitabine. nih.gov nih.gov
Dipeptide Monoester ProdrugsSuperior affinity for PEPT1 transporter, enhanced uptake in pancreatic cancer cells. mdpi.com mdpi.com
5′-l-phenylalanyl-l-tyrosyl-gemcitabine4-fold faster activation in cell homogenates compared to buffer. nih.gov nih.gov
5′-d-valyl-gemcitabineExhibited the highest stability in all tested media. nih.gov nih.gov

Glycoconjugate Prodrugs of this compound Targeting Glucose Transport

A novel approach to selectively deliver gemcitabine to cancer cells involves the synthesis of glycoconjugate prodrugs that target glucose transporters. acs.orgworktribe.comnih.gov Cancer cells often exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect, and consequently have higher levels of glucose transporters like GLUT1 on their surface. acs.orgnih.gov

Researchers have developed a gemcitabine-glucose hybrid where gemcitabine is linked to glucose via a redox-reactive disulfide linker at the N4-position of the cytosine base. acs.orgworktribe.comnih.gov This design aims to hijack the glucose transport system for drug delivery. acs.orgworktribe.com

Preclinical studies have shown that this glycoconjugate prodrug exhibits increased toxicity against androgen-insensitive PC3 prostate cancer cells, which have high levels of GLUT1, compared to LNCaP prostate cancer cells with lower GLUT1 levels. acs.orgworktribe.comnih.gov These findings suggest that glycoconjugation is a promising strategy for targeting gemcitabine to cancer cells that are highly dependent on glucose for their proliferation. acs.orgnih.gov

ProdrugTargetMechanism of ActionKey FindingReference
Glucose-gemcitabine glycoconjugateGlucose Transporters (e.g., GLUT1)Uptake via glucose transport system, intracellular release of gemcitabine.Increased toxicity in cancer cells with high GLUT1 expression. acs.orgworktribe.comnih.gov acs.orgworktribe.comnih.gov

Palladium-Labile Prodrugs and Bioorthogonal Activation of this compound

Bioorthogonal chemistry offers a sophisticated strategy for the controlled activation of gemcitabine prodrugs at the tumor site. acs.orgnih.govnih.gov This approach involves creating biologically inert precursors of gemcitabine that can be activated by a non-toxic catalyst, such as palladium (Pd⁰). acs.orgnih.govmdpi.com

Researchers have designed gemcitabine prodrugs by attaching Pd⁰-cleavable protecting groups, specifically carbamates, to the 4-amino group of the gemcitabine molecule. acs.orgnih.gov This modification renders the drug inactive, with a more than 23-fold reduction in cytotoxicity. acs.orgnih.gov The N-propargyloxycarbonyl (N-Poc) promoiety has been identified as particularly sensitive to heterogeneous palladium catalysis under biocompatible conditions, showing a reaction half-life of less than 6 hours. acs.orgnih.govnih.gov

In preclinical models, the combination of these prodrugs with a Pd⁰-resin as an extracellular activating device led to the in situ bioorthogonal synthesis of cytotoxic gemcitabine, resulting in a strong toxic effect on pancreatic cancer cells. acs.orgnih.gov This spatially targeted therapy demonstrates the potential of palladium-mediated deprotection chemistry to achieve localized drug activation, thereby enhancing efficacy while minimizing systemic toxicity. acs.orgnih.govmdpi.com

Prodrug MoietyCatalystActivation PrincipleOutcomeReference
N-allyloxycarbonyl (N-Alloc)Palladium (Pd⁰)Bioorthogonal deprotectionIn situ generation of active gemcitabine. acs.orgnih.gov acs.orgnih.gov
N-propargyloxycarbonyl (N-Poc)Palladium (Pd⁰)Bioorthogonal deprotectionHigh sensitivity to catalysis, rapid activation. acs.orgnih.govnih.gov acs.orgnih.govnih.gov
N-benzylcarbamatePalladium (Pd⁰)Bioorthogonal deprotectionLess effective activation compared to N-Poc. mdpi.com mdpi.com

Nucleotide Prodrugs of this compound (e.g., NUC-1031)

NUC-1031 is a first-in-class phosphoramidate (B1195095) ProTide prodrug of gemcitabine designed to overcome key mechanisms of cancer resistance. axonmedchem.comaacrjournals.orgfrontiersin.org This nucleotide analogue is chemically structured to bypass the limitations of gemcitabine, such as reliance on nucleoside transporters for cellular entry and the necessity of the initial phosphorylation step by deoxycytidine kinase (dCK). frontiersin.orgnih.gov

The phosphoramidate moiety of NUC-1031 makes the molecule more lipophilic than gemcitabine, allowing it to enter cells via passive diffusion, independent of nucleoside transporters. frontiersin.orgcaymanchem.com Once inside the cell, the ProTide motif is cleaved by intracellular esterases, releasing the pre-activated monophosphate form of gemcitabine (dFdCMP). aacrjournals.org This circumvents the rate-limiting monophosphorylation step, which is often downregulated in gemcitabine-resistant cancer cells. frontiersin.org Furthermore, the modification at the 5'-position protects NUC-1031 from deamination by cytidine deaminase. frontiersin.org

In preclinical studies, NUC-1031 has demonstrated potent anti-cancer activity in various cancer cell lines, including those resistant to gemcitabine. nih.govcaymanchem.com It has also been shown to reduce tumor growth in mouse xenograft models. caymanchem.com Pharmacokinetic analyses have revealed that NUC-1031 has a significantly longer plasma half-life of 9.7 hours compared to gemcitabine. frontiersin.org

ProdrugTechnologyKey AdvantagesIn Vitro/In Vivo ActivityReference
NUC-1031Phosphoramidate ProTideBypasses nucleoside transporters, overcomes dCK deficiency, resists deamination. frontiersin.orgnih.govPotent against gemcitabine-resistant cells, reduces tumor growth in xenograft models. nih.govcaymanchem.com axonmedchem.comaacrjournals.orgfrontiersin.orgnih.govcaymanchem.com

Nanocarrier-Mediated Delivery Systems for this compound

Nanocarrier-mediated delivery systems represent a promising strategy to enhance the therapeutic efficacy of this compound by improving its pharmacokinetic profile and enabling targeted delivery to tumor tissues. nih.govresearchgate.netdovepress.com These systems can protect the drug from premature degradation, control its release, and increase its accumulation at the tumor site through both passive and active targeting mechanisms. nih.govdovepress.comresearchgate.net

Various types of nanocarriers have been explored for the delivery of gemcitabine, including liposomes, polymeric nanoparticles, solid lipid nanoparticles, and magnetic nanoparticles. nih.govresearchgate.netdovepress.com For instance, folic acid-decorated ultrasmall gemcitabine-based nanoparticles have been developed for dual targeting of tumor cells and tumor-associated macrophages in breast cancer. bohrium.com These nanoparticles, with a size of approximately 10 nm, showed enhanced accumulation in tumors and a significant reduction in tumor growth in a murine breast cancer model. bohrium.com

Another innovative approach involves the use of red blood cells co-modified with folic acid and gold nanoparticles as a drug delivery system for gemcitabine. acs.org In this system, the gold nanoparticles act as a "gated switch" by catalyzing the oxidation of glucose to produce hydrogen peroxide, which in turn disrupts the red blood cell membrane to release the encapsulated gemcitabine. acs.org This system demonstrated a high tumor inhibition rate of 71.41% in antitumor studies. acs.org Lipid-based nanosystems, such as liposomes and lipid/calcium/phosphate (B84403) nanoparticles, have also been extensively investigated for co-delivering gemcitabine with other chemotherapeutic agents to achieve synergistic effects. nih.gov

Nanocarrier SystemTargeting Moiety/MechanismKey FeaturesTherapeutic OutcomeReference
Folic Acid-Decorated Polymeric MicellesFolic AcidUltrasmall size (~10 nm), co-delivery of gemcitabine and doxorubicin.Enhanced tumor accumulation and reduced tumor growth in a breast cancer model. bohrium.com bohrium.com
Folic Acid/Gold Nanoparticle Co-Modified Red Blood CellsFolic AcidGold nanoparticles act as a "gated switch" for drug release.High tumor inhibition rate (71.41%) in antitumor studies. acs.org acs.org
Lipid/Calcium/Phosphate NanoparticlesPegylated, cyclic RGDCo-delivery of gemcitabine and paclitaxel (B517696).Improved drug accumulation in tumors and nearly halted tumor growth. nih.gov nih.gov
Iron Oxide Magnetic NanoparticlesAntibodiesMultifunctionalized for dual-targeting.Pronounced perspective for combining with chemotherapeutic agents. dovepress.com dovepress.com

Liposomal Formulations of this compound

Liposomes, artificial vesicles composed of lipid bilayers, are a highly biocompatible and biodegradable nanodelivery system. nih.gov They have been extensively investigated for encapsulating hydrophilic drugs like this compound to improve their pharmacokinetic profile. sci-hub.senih.gov The composition of the lipid bilayer is a critical factor influencing the stability, drug encapsulation efficiency, and release characteristics of the formulation.

Key components often include phospholipids (B1166683) like dipalmitoyl phosphatidylcholine (DPPC), soy phosphatidylcholine (SPC), or dioleoylphosphatidylcholine (DOPC), cholesterol to modulate membrane rigidity, and PEGylated lipids (e.g., DSPE-mPEG2000) to create "stealth" liposomes. sci-hub.senih.govresearchgate.net The presence of cholesterol can increase the hydrophobicity and rigidity of the bilayer, potentially reducing the cumulative release rate of the entrapped drug. sci-hub.seresearchgate.net PEGylation helps shield the liposomes from the reticuloendothelial system, prolonging circulation time. scholarsresearchlibrary.comnih.gov Research has shown that PEGylated liposomal formulations can exhibit greater cytotoxic activity compared to the free drug, likely due to enhanced intracellular uptake via fusion or endocytosis. nih.gov

Some studies have also explored thermosensitive liposomes (TSLs), which are designed to release their contents in response to localized hyperthermia. For instance, TSLs composed of DPPC:DSPC:DSPE-PEG2k have been shown to release the majority of their encapsulated gemcitabine within minutes at 42°C. nih.gov

Table 1: Comparative Research Findings on Liposomal this compound Formulations

Formulation Code/DescriptionLipid Composition (molar ratio)Particle Size (nm)Encapsulation Efficiency (%)Key FindingsSource(s)
LP2SPC:Cholesterol (4:2)219 ± 26.426.1 ± 0.18PEGylated liposomes showed higher encapsulation efficiency than PLGA nanoparticles of a similar size. sci-hub.seresearchgate.net
LP4DPPC:Cholesterol (4:2)203 ± 16.616.2Higher rigidity of DPPC membrane compared to SPC may lead to lower encapsulation efficiency. sci-hub.seresearchgate.net
LP5DOPC:Cholesterol225 ± 24.2Not SpecifiedParticle size was not significantly different from other lipid compositions. sci-hub.se
PEGylated LiposomesNot Specified400-80045-52Showed sustained release and increased plasma half-life compared to conventional liposomes and free drug. scholarsresearchlibrary.com
DSPC-GemTSLs-12%DPPC:DSPC:DSPE-PEG2k (80:15:5)Not Specified~12 (weight %)Thermosensitive formulation; released ~80% of drug within 5 minutes at 42°C. nih.gov

Polymeric Nanoparticles and Micelles for this compound Delivery

Polymeric nanoparticles and micelles offer robust and versatile platforms for drug delivery, known for their structural integrity and capacity for controlled release. nih.gov Various polymers have been utilized to formulate this compound delivery systems, including poly(lactic-co-glycolic acid) (PLGA), chitosan (B1678972), and polysarcosin. sci-hub.senih.gov

PLGA nanoparticles are a common choice, prepared using methods like the double emulsion solvent evaporation technique. sci-hub.se The molecular weight of the PLGA can influence particle size; an increase in molecular weight tends to result in slightly larger nanoparticles due to the increased viscosity of the polymer solution. sci-hub.se

Cationic polymeric nanoparticles, such as those made from chitosan and polysarcosin, have been developed to enhance drug delivery for specific cancers. nih.gov Hybrid systems, like chitosan-polysarcosin nanoparticles (CS-PSar-NPs), have been identified as promising formulations due to their biocompatibility, high drug encapsulation efficiency, and favorable in vitro release profiles. nih.gov

Another approach involves conjugating gemcitabine to a polymer, which can then self-assemble into micelles. For example, gemcitabine has been conjugated to polymers like poly(ethylene glycol)-block-poly(2-methyl-2-carboxyl-propylene carbonate) (PEG–PCC). These self-assembled micelles demonstrate sustained drug release and can significantly inhibit tumor growth. nih.gov

Table 2: Research Findings on Polymeric Nanoparticle and Micelle Formulations of this compound

Formulation TypePolymer(s) UsedParticle Size (nm)Encapsulation Efficiency (%)Key FindingsSource(s)
PLGA Nanoparticles (NP1)PLGA (MW 7-17 kDa)231 ± 10.318.8 ± 1.52Particle size increased slightly with higher molecular weight PLGA. sci-hub.se
PLGA Nanoparticles (NP3)PLGA (MW 38-54 kDa)245 ± 22.8Not SpecifiedExhibited a biphasic release pattern with an initial fast release followed by slower, continuous release. sci-hub.se
Cationic NanoparticlesChitosan (CS), Polysarcosin (PSar), Poly-L-lysine (PLL)Not SpecifiedNot SpecifiedCS-PSar-NPs were identified as a superior formulation for biocompatibility and drug release. nih.gov
Self-Assembled MicellesPEG–PCC conjugateNot SpecifiedNot SpecifiedShowed sustained drug release and negligible plasma metabolism of the drug. nih.gov
Lipid-Polymer Hybrid (LPHNs)PLGA and Lipids23745.2Exhibited longer circulation time and extended half-life compared to the commercial drug. nih.gov

Solid Lipid Nanoparticles for this compound

Solid lipid nanoparticles (SLNs) are colloidal carriers that combine the advantages of polymeric nanoparticles and liposomes. jddtonline.infojgtps.com They are formulated from lipids that are solid at physiological temperatures and are stabilized by surfactants. nih.gov SLNs are biocompatible, can be produced on a large scale with low cost, and can incorporate both hydrophilic and lipophilic drugs. jgtps.com

For the hydrophilic drug this compound, SLNs have been prepared using methods such as high shear homogenization and double emulsion. jddtonline.infojgtps.com Common lipids used include glyceryl monostearate (GMS) and stearic acid, with surfactants like Tween 80 and co-surfactants such as sodium taurocholate. jddtonline.infojgtps.comresearchgate.net

Optimized SLN formulations have achieved particle sizes in the range of 126 nm with high entrapment efficiency (around 75%). jddtonline.inforesearchgate.net These nanoparticles have demonstrated the ability to provide sustained drug release over 24 hours. jddtonline.inforesearchgate.net Furthermore, incorporating a hydrophilic polymer like poly(N-vinylcaprolactam) (PVCL) into the SLN structure to form solid lipid polymer hybrid nanoparticles (SLPHNs) has been shown to limit the initial burst release of gemcitabine and increase entrapment efficiency. rsc.org

Table 3: Research Findings on Solid Lipid Nanoparticle (SLN) Formulations of this compound

Formulation DescriptionPreparation MethodLipid(s) and Surfactant(s)Particle Size (nm)Entrapment Efficiency (%)In Vitro ReleaseSource(s)
Optimized SLNHigh Shear Homogenization & SonicationGMS, Tween 80, Sodium Taurocholate126.174.8363.13% release at 24 hrs jddtonline.inforesearchgate.net
SLPHNsDouble EmulsionNot SpecifiedSpherical, no aggregationHigher than SLNsLimited burst release compared to SLNs rsc.org
Gemcitabine-loaded SLNPsDouble EmulsificationStearic acid, Soy lecithin, Sodium taurocholateNot SpecifiedNot SpecifiedShowed controlled drug release. nih.gov

Metal-Gemcitabine Hydrochloride Complexation within Nanoformulations

A significant challenge in developing nanoformulations for gemcitabine is its high hydrophilicity, which often leads to poor drug loading and difficulty in controlling its release from lipid or polymer matrices. nih.govnih.govacs.org A novel strategy to overcome this is the complexation of gemcitabine with metal cations. nih.govresearchgate.net This noncovalent modification alters the physicochemical properties of the drug, facilitating improved encapsulation and release profiles. nih.govacs.org

Biorelevant metal cations such as manganese (Mn²⁺), zinc (Zn²⁺), and calcium (Ca²⁺) have been investigated for their ability to interact with gemcitabine. nih.govnih.gov Studies involving speciation analysis and density functional theory calculations have been performed to optimize the conditions (pH, temperature, drug-to-metal ratio) for these interactions. nih.govnih.govacs.org The formation of metal-gemcitabine complexes can lead to the development of nanoformulations with better quality profiles. researchgate.net Importantly, in vitro studies have shown that Mn²⁺-gemcitabine complexes can maintain the biological activity of the drug. nih.govnih.gov

In a different application of metal complexation, copper(II) has been used in conjunction with elevated temperatures to significantly increase the aqueous solubility of gemcitabine. nih.gov This allows for a much higher drug concentration during the hydration step of liposome (B1194612) preparation, leading to a four-fold greater drug loading in thermosensitive liposomes compared to previously reported values. nih.gov

pH-Responsive and Stimuli-Responsive Nanoparticles for this compound

Stimuli-responsive nanoparticles are advanced delivery systems designed to release their payload in response to specific triggers present in the tumor microenvironment, such as acidic pH or elevated levels of reactive oxygen species (ROS). mdpi.comconicet.gov.ar This targeted release mechanism can enhance therapeutic efficacy while minimizing systemic toxicity.

Several types of stimuli-responsive systems for gemcitabine have been developed:

pH-Responsive Systems: The acidic environment of tumors (pH 5.5-6.5) compared to normal tissue (pH 7.4) is a common trigger. bohrium.comacs.org Chitosan, a natural polymer, has been used to create pH-responsive nanoparticles that show higher drug release at acidic pH. bohrium.com Similarly, functionalized carbon nanotubes and metal-organic frameworks (MOFs) like ZIF-67 have demonstrated pH-dependent gemcitabine release, with significantly more drug being freed at pH 5.0-6.0 than at neutral pH. acs.orgnih.gov

Thermo-Responsive Systems: These systems utilize polymers that undergo a phase transition at a specific temperature. A conjugate of gemcitabine with a thermoresponsive polymer (PNIPAAm-co-AAc) was found to be 55 nm in size and released over 80% of its drug payload at pH 5.0. researchgate.net

Dual-Stimuli Responsive Systems: To further enhance specificity, some nanocarriers are designed to respond to multiple triggers. Niosomes incorporating dipalmitoylphosphatidylcholine (DPPC) as a thermo-responsive lipid and citraconic anhydride (B1165640) as a pH-sensitive linker have been created. researchgate.net These dual-responsive niosomes showed enhanced drug release when exposed to both acidic pH (6.5) and elevated temperature (41.5°C). researchgate.net Another system used polymeric micelles that were responsive to both pH and ROS, leading to accelerated drug release in an acidic H₂O₂ solution. mdpi.com

Table 4: Overview of Stimuli-Responsive Nanoparticles for this compound

Nanoparticle SystemStimulusKey FindingsSource(s)
Chitosan NanoparticlespHDrug release was pH-dependent, with higher release at pH 5.5. bohrium.com
Functionalized Carbon NanotubespHFaster drug release in acidic pH compared to neutral pH. nih.gov
ZIF-67-HA NanoparticlespHReleased 78.1% of gemcitabine at pH 5.0 versus 16.1% at pH 7.4. acs.org
Drug-Polymer ConjugateTemperature & pHNanoconjugate (55.05 nm) released 80.72% of drug in 24h at pH 5.0. researchgate.net
Polymeric MicellespH & ROSCumulative release was 63.91% after 72h in an acidic H₂O₂ solution. mdpi.com
NiosomespH & TemperatureDual-stimuli platform showed 10-17% more drug release than single-stimuli platforms. researchgate.net

Aerosolized Formulations of this compound

Pulmonary drug delivery is a pioneering approach for the treatment of lung cancer, as it allows for the direct administration of chemotherapeutic agents to the tumor site, potentially increasing efficacy and reducing systemic toxicity. researchgate.netnih.gov To this end, aerosolized formulations of this compound have been developed, primarily as liposomal dry powder inhalers (LDPIs) and niosome-based aerosols. researchgate.netnih.gov

The lyophilization (freeze-drying) of gemcitabine-loaded liposomes is a key technique used to create stable dry powders suitable for inhalation. researchgate.netnih.gov Cryoprotectants like trehalose (B1683222) are often used in the formulation to maintain the integrity of the liposomes during this process. nih.gov The resulting LDPIs can be aerosolized using a dry powder inhaler, and studies have shown that these formulations can achieve a desirable deposition pattern throughout the lungs. researchgate.net

Niosomes, which are vesicles composed of non-ionic surfactants, have also been formulated for aerosol delivery, often in combination with other drugs like cisplatin (B142131). nih.govmdpi.comresearchgate.net An optimized niosome formulation containing gemcitabine and cisplatin had a particle size of approximately 166 nm and an aerosol output of over 96%, indicating its suitability for inhalation. nih.govresearchgate.net These niosomal formulations have demonstrated controlled drug release for up to 24 hours. nih.govmdpi.com

Targeted Delivery Approaches for this compound

Targeted delivery aims to increase the concentration of a therapeutic agent at the tumor site while minimizing its exposure to healthy tissues. This can be achieved through passive or active targeting strategies. researchgate.net

Passive Targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to its leaky vasculature and poor lymphatic drainage. scholarsresearchlibrary.comnih.gov Most of the nanoformulations discussed, including liposomes, polymeric nanoparticles, and SLNs, leverage the EPR effect to some degree.

Active Targeting involves modifying the surface of nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells. This enhances cellular uptake and specificity. researchgate.netbohrium.com Several active targeting strategies have been explored for gemcitabine delivery:

Folic Acid (FA) Targeting: The folate receptor is often overexpressed on various cancer cells. Folic acid has been used to tag SLNs and co-modify red blood cells carrying gemcitabine-based nanoparticles to target breast cancer. rsc.orgresearchgate.net

EGFR Targeting: The epidermal growth factor receptor (EGFR) is another common target. The monoclonal antibody Cetuximab (C225), which targets EGFR, has been used to decorate polymeric mixed micelles, leading to significantly higher cellular uptake in EGFR-overexpressing cells. nih.gov

Hyaluronic Acid (HA) Targeting: The CD44 receptor, which binds hyaluronic acid, is overexpressed in many tumors. HA has been used to coat metal-organic framework nanoparticles, enabling targeted delivery. acs.org

Dual-Receptor Targeting: To further improve specificity, some systems target multiple receptors simultaneously. For instance, chitosan nanoparticles have been developed for non-small cell lung cancer that target both EGFR and sialic acid binding receptors, resulting in enhanced cellular uptake compared to single-receptor targeted approaches. bohrium.com

These targeted strategies, often combined with stimuli-responsive systems, represent a sophisticated approach to improving the precision of this compound therapy. bohrium.commdpi.com

Gemcitabine Hydrochloride in Combination Therapy Research

Rationale for Combination Strategies with Gemcitabine (B846) Hydrochloride

The primary rationale for employing gemcitabine hydrochloride in combination therapies is to achieve synergistic or additive antitumor effects, improve response rates, and prolong survival. By partnering gemcitabine with drugs that have different mechanisms of action, it is possible to attack cancer cells through multiple pathways, thereby reducing the likelihood of resistance. nih.gov

Several key mechanisms underpin the rationale for these combinations:

Enhanced DNA Damage: Gemcitabine's incorporation into DNA makes the DNA more susceptible to damage by other agents, such as platinum compounds. asco.org This can lead to an increase in the formation of DNA adducts, which are critical for the cytotoxic action of platinum-based drugs. nih.gov

Inhibition of DNA Repair: Gemcitabine can inhibit the cellular processes that repair DNA damage. This impairment of DNA repair mechanisms can potentiate the effects of DNA-damaging agents like cisplatin (B142131). nih.gov

Overcoming Drug Resistance: Combining drugs with non-overlapping resistance mechanisms can be effective in tumors that are resistant to single-agent therapy.

Modulation of Drug Metabolism: Some agents can alter the metabolism of gemcitabine, increasing the concentration of its active metabolites within the tumor cells and thereby enhancing its antitumor activity.

Combination with Other Chemotherapeutic Agents

This compound and Platinum-Based Drugs (e.g., Cisplatin, Carboplatin (B1684641), Oxaliplatin)

The combination of this compound with platinum-based drugs is one of the most widely studied and clinically utilized strategies. The synergy between these two classes of drugs is well-documented, with gemcitabine's ability to enhance the formation of platinum-DNA adducts and inhibit DNA repair being a key factor. asco.orgkarger.com

This compound and Cisplatin: This combination has been a standard of care for various cancers, including non-small cell lung cancer and biliary tract cancer. youtube.com Preclinical studies have demonstrated that gemcitabine can increase the formation of cisplatin-DNA adducts. karger.com Clinical trials have shown that the combination of gemcitabine and cisplatin leads to improved response rates and survival in several tumor types. youtube.comyoutube.com For instance, in a phase II trial for advanced non-small cell lung cancer, the combination of gemcitabine and cisplatin resulted in a response rate of 47.5% and a median survival of 10.4 months. youtube.com

This compound and Carboplatin: This combination is frequently used in the treatment of ovarian and cervical cancer. Research has shown that gemcitabine can synergistically enhance the cytotoxicity of carboplatin by increasing DNA damage and apoptosis in cervical cancer cells. youtube.com Clinical trials are ongoing to explore the efficacy of this combination, sometimes with the addition of other agents like berzosertib, in recurrent and metastatic ovarian cancer. nih.gov

Clinical Trial Results for Gemcitabine and Platinum-Based Drug Combinations
CombinationCancer TypeTrial PhaseKey FindingsReference
Gemcitabine + CisplatinAdvanced Non-Small Cell Lung CancerIIResponse Rate: 47.5%, Median Survival: 10.4 months youtube.com
Gemcitabine + CarboplatinCervical CancerPreclinicalSynergistic cytotoxicity by enhancing DNA damage and apoptosis. youtube.com
Gemcitabine + Oxaliplatin (GEMOX)Advanced Pancreatic CancerIIResponse Rate: 18.2%, Median Overall Survival: 9.4 months nih.gov
Gemcitabine + Oxaliplatin (GemOx)Advanced Biliary Tract CancerRetrospectiveMedian Overall Survival: 8.9 months, Median Progression-Free Survival: 5.3 months nih.gov

This compound and Taxanes (e.g., Nab-Paclitaxel)

The combination of this compound with taxanes, particularly the albumin-bound nanoparticle formulation of paclitaxel (B517696) (nab-paclitaxel), has shown significant clinical benefit, most notably in pancreatic cancer.

The mechanism behind this synergy involves nab-paclitaxel's ability to disrupt the tumor stroma, which can improve the delivery and uptake of gemcitabine into cancer cells. Furthermore, preclinical studies have suggested that paclitaxel can increase the intratumoral concentration of gemcitabine by decreasing the levels of cytidine (B196190) deaminase, an enzyme that metabolizes and inactivates gemcitabine. nih.gov

This combination has also been explored in other cancers, such as metastatic triple-negative breast cancer, where it has shown promising efficacy. youtube.com A randomized phase 3 trial comparing nab-paclitaxel/cisplatin with gemcitabine/cisplatin in metastatic triple-negative breast cancer found a significantly longer progression-free survival with the nab-paclitaxel combination (9.8 months vs. 7.4 months). medscape.com

Key Clinical Trial Findings for Gemcitabine and Nab-Paclitaxel Combination
Cancer TypeTrialKey FindingsReference
Metastatic Pancreatic CancerMPACT (Phase III)Median Overall Survival: 8.5 months (combination) vs. 6.7 months (gemcitabine alone) nih.gov
Median Progression-Free Survival: 5.5 months (combination) vs. 3.7 months (gemcitabine alone) nih.gov
Overall Response Rate: 23% (combination) vs. 7% (gemcitabine alone) nih.gov
Metastatic Triple-Negative Breast CancerPhase IIIMedian Progression-Free Survival: 9.8 months (nab-paclitaxel/cisplatin) vs. 7.4 months (gemcitabine/cisplatin) medscape.com

This compound and Fluoropyrimidines (e.g., 5-FU, Capecitabine (B1668275), S-1)

Fluoropyrimidines, including 5-fluorouracil (B62378) (5-FU) and its oral prodrugs capecitabine and S-1, are another class of chemotherapeutic agents frequently combined with this compound. These agents work by inhibiting thymidylate synthase, a key enzyme in the synthesis of DNA. The combination with gemcitabine, which also targets DNA synthesis through a different mechanism, provides a dual attack on this critical cellular process.

Clinical Trial Outcomes for Gemcitabine and Fluoropyrimidine Combinations
CombinationCancer TypeTrialKey FindingsReference
Gemcitabine + CapecitabineAdvanced Biliary CancerPhase IIResponse Rate: 31%, Median Overall Survival: 14 months asco.org
Gemcitabine + CapecitabineResected Pancreatic CancerESPAC-4 (Phase III)Median Overall Survival: 28.0 months (combination) vs. 25.5 months (gemcitabine alone)
Gemcitabine + S-1Advanced Pancreatic CancerGEST (Phase III)Median Overall Survival: 10.1 months (combination) vs. 8.8 months (gemcitabine alone) nih.govkarger.com

This compound and FOLFIRINOX Regimens

Conversely, studies have also assessed the efficacy of gemcitabine-based chemotherapy following first-line FOLFIRINOX. A meta-analysis of studies in the second-line setting for advanced pancreatic cancer after FOLFIRINOX failure found that the combination of gemcitabine and nab-paclitaxel offered a higher response rate compared to gemcitabine monotherapy (approximately 14% vs. 8%). nih.gov Retrospective data also suggest that patients who are able to receive second-line gemcitabine with nab-paclitaxel after FOLFIRINOX have a more favorable prognosis.

Research Findings on Sequential Gemcitabine-based Therapy and FOLFIRINOX
Treatment StrategyCancer TypeTrial/StudyKey FindingsReference
Sequential Nab-paclitaxel/Gemcitabine then FOLFIRINOXMetastatic Pancreatic CancerGABRINOX (Phase Ib-II)Overall Response Rate: 64.9%, Median Overall Survival: 15.1 months nih.gov
Gemcitabine + Nab-paclitaxel after FOLFIRINOXAdvanced Pancreatic CancerMeta-analysisHigher response rate compared to gemcitabine alone (approx. 14% vs. 8%) nih.gov
Neoadjuvant FOLFIRINOX vs. Gemcitabine-based CRTResectable/Borderline Resectable Pancreatic CancerPREOPANC-2Comparable Median Overall Survival (21.9 months vs. 21.3 months)

Combination with Targeted Agents

The development of targeted therapies has opened new avenues for combination strategies with this compound. These agents are designed to interfere with specific molecules involved in cancer growth and progression.

One notable example is the combination of gemcitabine with erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This combination has been studied in pancreatic cancer.

Another area of active research is the combination of gemcitabine with immune checkpoint inhibitors. For instance, pembrolizumab, a PD-1 inhibitor, in combination with gemcitabine and cisplatin, is indicated for the treatment of locally advanced unresectable or metastatic biliary tract cancer. This combination aims to enhance the immune system's ability to recognize and attack cancer cells while simultaneously targeting them with chemotherapy. The approval of this combination was based on clinical trial data demonstrating improved outcomes.

Further research is ongoing to identify other effective combinations of gemcitabine with a variety of targeted agents, including PARP inhibitors and agents targeting other signaling pathways crucial for tumor survival and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibitors with this compound

The combination of gemcitabine with Epidermal Growth Factor Receptor (EGFR) inhibitors has been investigated as a strategy to enhance therapeutic efficacy, particularly in cancers like pancreatic and head and neck cancer. nih.govaacrjournals.org Research has shown that gemcitabine treatment can induce the phosphorylation of EGFR, which may represent a survival response in tumor cells. aacrjournals.orgiiarjournals.org Inhibiting this response with EGFR-targeted therapies such as erlotinib or cetuximab can block this survival mechanism and promote apoptosis. aacrjournals.org

In preclinical pancreatic cancer models, the EGFR inhibitors cetuximab and erlotinib were found to increase the efficacy of gemcitabine combined with radiation. nih.gov In vitro studies revealed that gemcitabine induced phosphorylation of EGFR at positions Y845 and Y1173, an effect that was blocked by erlotinib. nih.gov The scheduling of drug administration was found to be crucial; treating cells with gemcitabine prior to erlotinib enhanced gemcitabine's cytotoxic effects. nih.govaacrjournals.org This specific schedule led to decreased phosphorylation of the downstream signaling molecule AKT, increased cleavage of poly(ADP-ribose) polymerase (PARP), and a significant increase in apoptosis compared to gemcitabine alone. aacrjournals.org

In vivo experiments using xenograft models have supported these findings. In a head and neck cancer model, the sequence of gemcitabine followed by the EGFR inhibitor gefitinib (B1684475) resulted in greater tumor regression and apoptosis. aacrjournals.org Similarly, in a pancreatic cancer model, combining either cetuximab or erlotinib with gemcitabine and radiation led to significant tumor growth inhibition compared to gemcitabine-radiation alone. nih.gov This combination therapy resulted in significant inhibition of phosphorylated EGFR and AKT. nih.gov These preclinical and clinical findings suggest that adding EGFR-targeted therapy to gemcitabine can improve the therapeutic index for tumors driven by EGFR activation. aacrjournals.org

AgentCancer ModelKey Research FindingsReference
Erlotinib, CetuximabPancreatic CancerIncreased efficacy of gemcitabine-radiation. nih.gov Gemcitabine induced EGFR phosphorylation, which was blocked by erlotinib. nih.gov The combination inhibited tumor growth more effectively than gemcitabine-radiation alone. nih.gov nih.gov
GefitinibHead and Neck Cancer (UMSCC-1 cells, xenografts)The schedule of gemcitabine followed by gefitinib was superior, causing increased apoptosis. aacrjournals.org Gefitinib suppressed gemcitabine-mediated EGFR stimulation and downstream AKT signaling. aacrjournals.org aacrjournals.org
GefitinibCholangiocarcinoma (CCC)The combination synergistically suppressed the growth of CCC cell lines and induced greater apoptosis than either agent alone. iiarjournals.org Gemcitabine may act as an EGFR sensitizer, increasing sensitivity to gefitinib. iiarjournals.org iiarjournals.org
Dasatinib (B193332) (Src inhibitor) and ErlotinibPancreatic CancerPreclinical data showed cooperative attenuation of tumor growth when dasatinib was added to erlotinib and gemcitabine. nih.gov A phase I clinical trial found the triplet combination to be safe with manageable side effects and encouraging preliminary activity. nih.gov nih.gov

Signal Transduction Pathway Inhibitors with this compound

Gemcitabine functions by disrupting DNA replication, which in turn activates complex signal transduction pathways that regulate the cell cycle and DNA repair. nih.gov Cancer cells can leverage these pathways to survive treatment, providing a rationale for combining gemcitabine with inhibitors of key signaling molecules. Research has shown that gemcitabine triggers two main checkpoint signaling pathways: the ATR-Chk1 pathway, activated by replication stress, and the ATM-Chk2 pathway, activated by double-strand DNA breaks. nih.gov Both of these pathways contribute to cell survival after gemcitabine-induced stress. nih.gov Consequently, cells lacking key proteins like Rad9, Chk1, or ATR have demonstrated increased sensitivity to gemcitabine. nih.gov

Inhibitor TypeTarget PathwayKey Research FindingsReference
ATR/Chk1 InhibitorsDNA Damage Response (Replication Stress)Gemcitabine activates the ATR-Chk1 pathway. nih.gov Cells lacking ATR or Chk1 are more sensitive to gemcitabine, suggesting a role for inhibitors of this pathway in combination therapy. nih.gov nih.gov
ATM/Chk2 InhibitorsDNA Damage Response (Double-Strand Breaks)Gemcitabine also activates the ATM-Chk2 pathway, which contributes to cell survival. nih.gov ATM depletion sensitized cells to gemcitabine. nih.gov nih.gov
Vismodegib (B1684315)Hedgehog (Hh) Pathway (SMO inhibitor)In a randomized trial for metastatic pancreatic cancer, adding vismodegib to gemcitabine did not improve efficacy (ORR, PFS, OS). nih.gov The combination did not demonstrate a significant enhancement of drug delivery or therapeutic effect. nih.gov nih.gov

WEE1 Inhibitors with this compound

The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, which allows cells to repair DNA damage before entering mitosis. ascopost.com Gemcitabine induces DNA damage, and cancer cells can use the G2/M checkpoint to repair this damage, thus dampening the drug's effect. nih.gov By combining gemcitabine with a WEE1 inhibitor, this checkpoint is compromised, forcing cells with damaged DNA into mitosis and leading to mitotic catastrophe and cell death. ascopost.com

This combination has shown promise across several cancer types, including ovarian cancer, sarcomas, and biliary tract cancer. ascopost.comnih.govnih.gov In a phase II trial for platinum-resistant/refractory recurrent ovarian cancer, the addition of the WEE1 inhibitor adavosertib (MK-1775) to gemcitabine significantly improved progression-free survival compared to gemcitabine plus placebo (4.6 months vs. 3.0 months). ascopost.com

Preclinical studies in sarcoma cell lines demonstrated that the WEE1 inhibitor MK-1775 significantly enhances the cytotoxic effect of gemcitabine, irrespective of the p53 mutational status of the cells. nih.govplos.org The combination treatment resulted in higher cytotoxic activity and more apoptotic cell death than either drug alone. nih.govplos.org Similar synergistic effects were observed in biliary tract cancer cell lines, where the combination of gemcitabine and MK-1775 inhibited growth and induced apoptosis to a greater extent than gemcitabine alone. nih.gov In a xenograft mouse model of biliary tract cancer, the combination inhibited tumor growth while neither agent alone was effective. nih.gov These findings provide a strong preclinical basis for clinical trials of this combination in patients. nih.gov

WEE1 InhibitorCancer TypeKey Research FindingsReference
Adavosertib (MK-1775)Platinum-Resistant Ovarian CancerPhase II trial showed the combination significantly improved progression-free survival vs. gemcitabine alone (4.6 vs 3.0 months). ascopost.com ascopost.com
MK-1775SarcomasSignificantly enhanced the cytotoxic effect of gemcitabine in sarcoma cell lines with different p53 mutational statuses. nih.govplos.org Combination treatment led to increased apoptotic cell death. nih.govplos.org nih.govplos.org
MK-1775Biliary Tract CancerThe combination inhibited growth and induced apoptosis more than gemcitabine alone in cell lines. nih.gov In a xenograft mouse model, the combination inhibited tumor growth where single agents did not. nih.gov nih.gov
AZD1775Pancreatic CancerA Phase I/II trial is studying AZD1775 with gemcitabine and radiation therapy for unresectable pancreatic cancer. cancer.gov The combination is being evaluated as a potentially better treatment option. cancer.gov cancer.gov

CXCR4 Inhibitors with this compound

The CXCL12/CXCR4 signaling axis is known to play a role in tumor progression, invasion, and metastasis. nih.gov Research has uncovered a paradoxical effect of gemcitabine, where the chemotherapy agent can induce a dose- and time-dependent increase in the expression of the CXCR4 receptor in pancreatic cancer cells. nih.gov This upregulation appears to be a counterdefense mechanism by which tumor cells resist gemcitabine-induced apoptosis, as CXCR4 signaling can promote cell survival pathways. nih.gov

The mechanism behind this upregulation involves the generation of reactive oxygen species (ROS) by gemcitabine. nih.govresearchgate.net Gemcitabine-induced ROS elicits the activation of the Akt and ERK signaling pathways, which in turn leads to the nuclear accumulation of transcription factors NF-κB and HIF-1α. nih.gov These transcription factors are known to regulate CXCR4 expression. nih.gov This induced expression of CXCR4 by gemcitabine was also shown to promote the invasiveness of pancreatic cancer cells. nih.gov

These findings suggest that while gemcitabine is killing cancer cells, it may also be inadvertently promoting a survival and invasion pathway in the remaining cells by upregulating CXCR4. nih.gov This provides a strong rationale for combining gemcitabine with CXCR4 inhibitors to block this resistance mechanism and potentially improve therapeutic outcomes in pancreatic cancer. nih.govgioncologynow.com

Inhibitor TypeCancer TypeMechanism & Key Research FindingsReference
CXCR4 InhibitorsPancreatic CancerGemcitabine treatment leads to a dose- and time-dependent upregulation of CXCR4 expression in pancreatic cancer cells. nih.gov This is a potential counterdefense mechanism against gemcitabine's cytotoxic effects. nih.gov nih.gov
CXCR4 InhibitorsPancreatic CancerThe upregulation is mediated by gemcitabine-induced reactive oxygen species (ROS), which activates Akt and ERK pathways, leading to NF-κB and HIF-1α accumulation. nih.gov nih.gov
CXCR4 InhibitorsPancreatic Ductal AdenocarcinomaDisruption of the CXCL12-CXCR4 chemokine axis can lead to increased activation of CD8+ T cells, suggesting a role for CXCR4 inhibitors in combination with immunotherapy and chemotherapy. gioncologynow.com gioncologynow.com

Stroma-Targeting Agents (e.g., Hyaluronidase (B3051955), PEGPH20) with this compound

Pancreatic ductal adenocarcinoma is often characterized by a dense desmoplastic stroma rich in hyaluronan (HA). researchgate.net This excessive HA accumulation elevates interstitial pressure within the tumor, compressing blood vessels and creating a physical barrier that impairs the delivery and efficacy of chemotherapeutic agents like gemcitabine. nih.govresearchgate.net Stroma-targeting agents, specifically the enzyme hyaluronidase, have been developed to degrade this HA barrier. asco.org

PEGPH20 (pegvorhyaluronidase alfa) is a pegylated form of recombinant human hyaluronidase designed to enzymatically deplete tumor hyaluronan. nih.govnih.gov Preclinical studies demonstrated that by degrading HA, PEGPH20 could increase the delivery of systemic therapies to the tumor microenvironment and improve their efficacy. researchgate.netnih.gov

AgentCancer TypeTrialKey Research FindingsReference
PEGPH20Metastatic Pancreatic CancerPhase IbEstablished a recommended Phase II dose. In patients with "high" HA levels, median PFS and OS were 7.2 and 13.0 months, respectively, versus 3.5 and 5.7 months for "low" HA patients. nih.gov nih.gov
PEGPH20Metastatic Pancreatic CancerHALO-202 (Phase II)Met primary endpoint, significantly improving PFS for PEGPH20 + nab-paclitaxel/gemcitabine vs. nab-paclitaxel/gemcitabine alone. researchgate.net Benefit was most pronounced in patients with HA-high tumors. researchgate.net researchgate.net
PEGPH20HA-High Metastatic Pancreatic CancerHALO-301 (Phase III)Did not meet primary endpoint. The addition of PEGPH20 to chemotherapy did not improve overall survival or progression-free survival compared to chemotherapy alone. jwatch.org jwatch.org

Combination with Immunotherapy Agents

Immune Checkpoint Inhibitors with this compound

Combining chemotherapy with immune checkpoint inhibitors (ICIs) is a strategy being investigated to improve patient outcomes. nih.gov Gemcitabine, beyond its cytotoxic effects, has been shown to have immunomodulatory properties that can make the tumor microenvironment more susceptible to immunotherapy. mdpi.com Research suggests that gemcitabine can synergize with ICIs to enhance anti-tumor immune responses. nih.govuzh.ch

In a preclinical model of mesothelioma, the combination of gemcitabine and ICIs (anti-CTLA-4 and anti-PD-1) outperformed immunotherapy alone, leading to better tumor control and prolonged survival. nih.govresearchgate.net This combination resulted in tumor rejection in a portion of the mice, demonstrating a synergistic effect. uzh.ch The study also reported on two mesothelioma patients who were resistant to either gemcitabine or anti-PD-1 monotherapy but showed an objective clinical response when treated with the combination. nih.govresearchgate.net

ICI TargetCancer ModelKey Research FindingsReference
CTLA-4 and PD-1Mesothelioma (preclinical model and 2 patients)Combination of gemcitabine and ICIs significantly prolonged survival compared to immunotherapy alone in mice. nih.govuzh.chresearchgate.net Two patients resistant to monotherapy showed an objective clinical response to the combination. nih.govresearchgate.net nih.govuzh.chresearchgate.net
PD-L1Mismatch Repair-Deficient Tumors (preclinical)The combination of an α-PD-L1 antibody and gemcitabine prolonged median overall survival from 4 weeks to 12 weeks. mdpi.comnih.gov The therapy reduced MDSCs and M2 macrophages while increasing infiltrating cytotoxic T-cells. mdpi.comnih.gov mdpi.comnih.gov

Oncolytic Viruses with this compound

The combination of oncolytic viruses (OVs) and this compound is an area of active research, aiming to leverage the distinct and potentially synergistic mechanisms of both agents to enhance anti-tumor effects. OVs are viruses that preferentially infect and lyse cancer cells, while also stimulating an anti-tumor immune response. nih.govresearchgate.net Gemcitabine, a nucleoside analog, not only has direct cytotoxic effects on cancer cells but also exhibits immunomodulatory properties that can complement virotherapy. nih.govnih.gov

Research indicates that the combination can be more effective than either therapy alone. nih.gov One of the key mechanisms for this synergy is gemcitabine's ability to modulate the tumor microenvironment. Studies have shown that gemcitabine can reduce the population of myeloid-derived suppressor cells (MDSCs), which are immunosuppressive cells that can hinder the efficacy of oncolytic virotherapy. nih.govnih.gov By depleting MDSCs, gemcitabine can enhance the virus-induced anti-tumor immune response. nih.gov

Preclinical studies have demonstrated the benefits of this combination in various cancer models. For instance, in pancreatic cancer models, combining gemcitabine with an engineered oncolytic vaccinia virus (oVV) resulted in a synergistic suppressive effect on tumor growth. nih.govpatsnap.com The combination significantly inhibited cancer cell growth compared to either agent used alone. nih.gov The proposed mechanisms for this synergy include the induction of apoptosis by both agents and an enhanced viral uptake in cancer cells stimulated by suboptimal doses of gemcitabine. nih.gov Similarly, research combining gemcitabine with reovirus-based oncolytic virotherapy has shown retarded tumor progression and improved survival in tumor-bearing hosts. nih.gov This combination was found to limit the accumulation of MDSCs in the tumor microenvironment and accelerate the virotherapy-driven anti-tumor immune responses. nih.gov Another study in pancreatic cancer cell lines showed that gemcitabine potentiates the replication and cytotoxicity of an oncolytic herpes virus. nih.gov

Clinical trials have also been initiated to evaluate this combination approach, particularly in challenging cancers like pancreatic cancer. allenpress.comnih.gov These trials aim to determine the safety and efficacy of combining different oncolytic viruses with gemcitabine-based chemotherapy regimens.

Table 1: Selected Research Findings on this compound with Oncolytic Viruses

Oncolytic Virus Cancer Model Key Findings
Reovirus Pancreatic Cancer (Preclinical) Combination therapy retarded tumor progression, improved survival, limited MDSC accumulation, and accelerated anti-tumor immune responses. nih.gov
Vaccinia Virus (oVV-Smac) Pancreatic Cancer (In vitro & In vivo) Synergistic tumor-killing effect; combination significantly inhibited cell growth compared to monotherapy. nih.govpatsnap.com

CAR T-cells with this compound

The integration of this compound with Chimeric Antigen Receptor (CAR) T-cell therapy is an emerging area of investigation, although direct clinical data is limited. The rationale for this combination lies in gemcitabine's potential to modulate the tumor microenvironment and enhance the efficacy of adoptive T-cell therapies.

Preclinical studies have suggested that certain chemotherapeutic agents, including gemcitabine, can create a more favorable environment for T-cell therapies. For instance, gemcitabine has been shown to cause upregulation of PD-L1 in cholangiocarcinoma cells. nih.gov While this can be a mechanism of immune resistance, it also suggests an ongoing immune response that could potentially be harnessed by engineered T-cells. One study found that gemcitabine improved the T-cell-mediated cytotoxicity of Bispecific T-cell Engagers (BiTEs), a related immunotherapy, which was dependent on PD-L1 expression levels. nih.gov These findings hint at the complex immunomodulatory effects of gemcitabine that could be exploited to improve CAR T-cell efficacy.

Currently, several clinical trials are evaluating various CAR T-cell therapies for solid tumors like pancreatic cancer; however, specific trials combining them with gemcitabine are not yet widely reported in published literature. mdpi.com The research focus remains on identifying optimal chemotherapy regimens that can act as lymphodepleting agents or immune modulators to support the expansion and persistence of CAR T-cells without impairing their function.

Therapeutic Vaccines with this compound

Combining therapeutic cancer vaccines with this compound is a strategy designed to enhance anti-tumor immunity through synergistic mechanisms. Therapeutic vaccines aim to stimulate the patient's immune system to recognize and attack cancer cells, and gemcitabine has been shown to have immunomodulatory effects that can augment this process. nih.govnih.gov

The primary mechanism by which gemcitabine is thought to enhance vaccine efficacy is by reducing immunosuppressive cell populations within the tumor microenvironment. nih.govnih.gov Specifically, gemcitabine can inhibit the proliferation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are known to dampen anti-tumor immune responses. nih.gov This reduction in immunosuppression can create a more permissive environment for the activation and function of tumor-specific cytotoxic T lymphocytes (CTLs) induced by the vaccine. nih.gov Furthermore, gemcitabine can promote the expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells, making them more recognizable to CTLs. nih.gov

Preclinical studies have provided strong evidence for the synergistic effects of this combination. In a mouse model of HPV-associated tumors, a therapeutic DNA vaccine targeting the HPV-16 E7 oncoprotein, when combined with gemcitabine, led to the eradication of tumors, even in advanced stages. nih.gov The combination therapy effectively controlled immunosuppressive responses while inducing a robust tumor-specific CD8+ T cell response. nih.gov Another preclinical study in a pancreatic cancer model used a circular RNA-loaded dendritic cell (DC) vaccine combined with low-dose gemcitabine. This combination achieved a tumor inhibition rate of 89%, compared to 69% with the vaccine alone. The synergistic effect was attributed to the reduction of Tregs and the induction of immunogenic cell death, which leads to the release of more tumor antigens (antigen spreading). nih.gov

Clinical trials have also explored this combination. A phase I trial in patients with advanced pancreatic cancer combined a peptide vaccine targeting vascular endothelial growth factor receptor 2 (VEGFR2) with standard gemcitabine treatment. The combination was found to be safe and tolerable. nih.gov Importantly, peptide-specific CTLs were induced in 61% of the patients, indicating that gemcitabine did not abrogate the immune response to the vaccine. nih.gov Another ongoing trial is investigating the addition of an individualized neoantigen vaccine to a regimen that includes gemcitabine and carboplatin for patients with metastatic triple-negative breast cancer. clinicaltrials.gov

Table 2: Selected Clinical and Preclinical Findings on this compound with Therapeutic Vaccines

Vaccine Type Cancer Model/Patient Population Key Findings
DNA Vaccine (pgDE7h) HPV-Associated Tumors (Preclinical) Synergistic anti-tumor effects, eradication of advanced tumors, and induction of tumor-specific CD8+ T cells. nih.gov
circRNA-loaded DC Vaccine Pancreatic Cancer (Preclinical) Combination achieved an 89% tumor inhibition rate and prolonged survival by reducing Tregs and inducing immunogenic cell death. nih.gov

Combination with Radiotherapy (Chemoradiotherapy) with this compound

This compound is recognized as a potent radiosensitizer, and its combination with radiation therapy (chemoradiotherapy) is a widely studied approach for various solid tumors. nih.govnih.gov The primary goal of this combination is to enhance the cytotoxic effects of radiation on tumor cells, thereby improving local tumor control. scholaris.ca

The mechanism of radiosensitization by gemcitabine is multifactorial. Preclinical studies suggest that it involves the depletion of the intracellular pool of deoxyadenosine (B7792050) triphosphate (dATP) through the inhibition of ribonucleotide reductase by gemcitabine's diphosphate (B83284) metabolite. nih.gov This depletion impairs the ability of cancer cells to repair radiation-induced DNA damage. Additionally, gemcitabine causes cells to accumulate in the S phase of the cell cycle, a phase that is particularly sensitive to the effects of radiation. nih.govnih.gov There is also evidence that gemcitabine may lower the threshold for radiation-induced apoptosis. nih.gov

This combination has been evaluated in numerous clinical trials for various cancers, including pancreatic, lung, bladder, and head and neck cancers. nih.govnih.govscholaris.canih.govnih.gov

In localized, unresectable pancreatic cancer, a phase II study combining weekly gemcitabine with external beam radiotherapy reported a median survival time of 10.3 months and a 1-year actuarial survival rate of 30%. nih.gov The treatment was found to have a manageable toxicity profile. nih.gov

For locally advanced head and neck carcinomas, a study comparing radiotherapy alone to gemcitabine plus radiotherapy showed a better disease-free survival at three years in the combination group (63.3% vs 20%), although it was associated with increased mucosal toxicity. scholaris.ca

These studies demonstrate that gemcitabine is a promising radiation sensitizer, though careful dose and schedule optimization is necessary to manage the potential for increased normal tissue toxicity. nih.govnih.gov

Pharmacogenomics and Biomarkers of Gemcitabine Hydrochloride Response

Genetic Polymorphisms Influencing Gemcitabine (B846) Hydrochloride Metabolism and Efficacy

Several genes involved in the metabolic pathway of gemcitabine hydrochloride have been identified as potential predictors of clinical outcome. Polymorphisms, or variations, within these genes can alter protein function, leading to differences in drug activation, inactivation, and transport.

Cytidine (B196190) Deaminase (CDA) Polymorphisms and this compound

Cytidine deaminase (CDA) is a key enzyme responsible for the inactivation of gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). aacrjournals.orgaacrjournals.orgresearchgate.net Genetic polymorphisms in the CDA gene can lead to altered enzyme activity, which in turn can affect both the efficacy and toxicity of gemcitabine.

Another polymorphism, 208G>A (Ala70Thr), has also been investigated. researchgate.net Research in Japanese cancer patients showed that homozygous CDA*3 (208G>A) was associated with a significant decrease in gemcitabine clearance, potentially leading to severe adverse reactions. researchgate.net

The table below summarizes key findings on the association between CDA polymorphisms and this compound response.

PolymorphismGeneEffect on Enzyme ActivityClinical AssociationCancer Type(s)
79A>C (Lys27Gln)CDAAltered deamination activityIncreased risk of hematological toxicity. nih.govpharmgkb.orgnih.gov Inconsistent association with survival. aacrjournals.orgnih.govPancreatic Cancer, Non-Small Cell Lung Cancer
208G>A (Ala70Thr)CDADecreased gemcitabine clearanceIncreased risk of severe adverse reactions. researchgate.netVarious solid tumors
-31delCCDAIncreased gemcitabine clearancePotential for reduced toxicityJapanese cancer patients

Deoxycytidine Kinase (dCK) Polymorphisms and this compound

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of gemcitabine, a crucial step for its activation to the cytotoxic triphosphate form. aacrjournals.orgnih.gov Variations in dCK gene expression and polymorphisms can therefore influence the efficacy of gemcitabine. Reduced expression of dCK has been linked to gemcitabine resistance. mdpi.com

Functional studies have shown that some dCK variant allozymes exhibit altered enzyme activity. For instance, the Ile24Val variant showed a higher catalytic efficiency for gemcitabine monophosphorylation in vitro. researchgate.net

The table below presents research findings on the impact of dCK polymorphisms on this compound response.

PolymorphismGeneEffect on Protein/EnzymeClinical AssociationCancer Type(s)
C-1205TdCKPotentially altered expression/functionSignificant association with grade 3-4 neutropenia. nih.govLocally Advanced Pancreatic Cancer
A9846GdCKPotentially altered expression/functionAA genotype associated with longer overall and disease-free survival. nih.govPancreatic Ductal Adenocarcinoma
Ile24ValdCKIncreased catalytic efficiency for gemcitabine phosphorylationPotential for enhanced gemcitabine activation. researchgate.netIn vitro studies

Ribonucleotide Reductase Subunit M1 (RRM1) Expression/Polymorphisms and this compound

Ribonucleotide reductase (RR) is a key enzyme in DNA synthesis, and its large subunit, RRM1, is a direct target of gemcitabine's active diphosphate (B83284) metabolite (dFdCDP). aacrjournals.orgnih.govdrugbank.com High levels of RRM1 expression have been consistently associated with resistance to gemcitabine in various cancers. nih.govnih.govaacrjournals.org Overexpression of RRM1 can lead to an increased pool of deoxynucleotides, which compete with the active form of gemcitabine for incorporation into DNA, thereby reducing its efficacy. nih.gov

Studies have shown that silencing RRM1 expression can sensitize resistant cancer cells to gemcitabine. nih.gov In clinical studies, low RRM1 expression has been associated with better response rates and improved survival in patients with non-small cell lung cancer (NSCLC) and pancreatic cancer treated with gemcitabine. nih.govnih.gov

Genetic polymorphisms in the RRM1 gene have also been investigated for their predictive value. For example, the RRM1 A33G and C-27A polymorphisms have been linked to clinical outcomes in patients with locally advanced pancreatic cancer. nih.gov

The table below summarizes the relationship between RRM1 expression and polymorphisms and the response to this compound.

MarkerGeneEffectClinical AssociationCancer Type(s)
High ExpressionRRM1Increased target for gemcitabine diphosphate, increased dNTP poolsResistance to gemcitabine, poorer survival. nih.govnih.govaacrjournals.orgPancreatic Cancer, Non-Small Cell Lung Cancer
Low ExpressionRRM1Reduced target, lower dNTP poolsIncreased sensitivity to gemcitabine, better survival. nih.govnih.govPancreatic Cancer, Non-Small Cell Lung Cancer
A33G PolymorphismRRM1Potentially altered expression/functionSignificant association with grade 3-4 neutropenia. nih.govLocally Advanced Pancreatic Cancer
C-27A PolymorphismRRM1Potentially altered expression/functionAssociation with progression-free survival in combination with other genotypes. nih.govLocally Advanced Pancreatic Cancer

Human Equilibrative Nucleoside Transporter 1 (hENT1) Expression/Polymorphisms and this compound

Gemcitabine is a hydrophilic molecule and requires transport across the cell membrane to exert its cytotoxic effects. wikipedia.org The human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is the primary transporter responsible for gemcitabine uptake into cancer cells. nih.goviiarjournals.org Therefore, the expression level of hENT1 is a critical determinant of gemcitabine efficacy.

While the clinical significance of hENT1 protein expression is well-established, the role of SLC29A1 gene polymorphisms is less clear, with further research needed to define their functional and clinical impact. nih.gov Some studies have investigated polymorphisms like C913T and A-201G, linking them to gemcitabine-related toxicity and tumor response. nih.gov

The table below highlights the findings on hENT1 expression and polymorphisms in relation to this compound treatment.

MarkerGeneEffectClinical AssociationCancer Type(s)
High ExpressionSLC29A1 (hENT1)Increased intracellular uptake of gemcitabineImproved survival and response to gemcitabine. nih.govplos.orgnih.govPancreatic Cancer, Biliary Tract Cancer, Mantle Cell Lymphoma
Low/Absent ExpressionSLC29A1 (hENT1)Decreased intracellular uptake of gemcitabineResistance to gemcitabine, poorer survival. iiarjournals.orgPancreatic Cancer
C913T PolymorphismSLC29A1 (hENT1)Potentially altered transporter functionSignificant association with grade 3-4 neutropenia. nih.govLocally Advanced Pancreatic Cancer
A-201G PolymorphismSLC29A1 (hENT1)Potentially altered transporter functionSignificant association with tumor response. nih.govLocally Advanced Pancreatic Cancer

DNA Repair Genes (e.g., ERCC1, BRCA1) and this compound

The cytotoxic effect of gemcitabine is primarily achieved through the incorporation of its active triphosphate form into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis. The cell's ability to repair this DNA damage can therefore influence its sensitivity to the drug. Key genes involved in DNA repair pathways, such as ERCC1 and BRCA1, have been investigated as potential biomarkers for gemcitabine response.

ERCC1 (Excision Repair Cross-Complementation group 1) is a crucial gene in the nucleotide excision repair (NER) pathway, which repairs DNA damage caused by platinum-based agents. While its role is more established for platinum compounds, some studies have explored its relevance in gemcitabine-based regimens. Low ERCC1 expression has been associated with better outcomes in some cancers treated with platinum-gemcitabine combinations. nih.gov

BRCA1 (Breast Cancer gene 1) is involved in the homologous recombination (HR) pathway for repairing DNA double-strand breaks. High BRCA1 expression has been linked to sensitivity to taxanes but resistance to platinum agents. nih.govamegroups.cn Some research suggests that high BRCA1 levels may also influence the response to gemcitabine, particularly in combination therapies. nih.gov For example, in non-small cell lung cancer, high BRCA1 expression was associated with sensitivity to docetaxel/gemcitabine. nih.gov

The table below summarizes the findings related to DNA repair genes and this compound.

GeneDNA Repair PathwayAssociation with Gemcitabine ResponseCancer Type(s)
ERCC1Nucleotide Excision Repair (NER)Low expression associated with better outcomes in platinum-gemcitabine combination therapy. nih.govNon-Small Cell Lung Cancer
BRCA1Homologous Recombination (HR)High expression associated with sensitivity to docetaxel/gemcitabine. nih.govNon-Small Cell Lung Cancer

ABC Transporters (ABCC1, ABCC4) and this compound

ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively efflux a wide variety of substrates, including drugs, out of the cell. Overexpression of certain ABC transporters is a well-known mechanism of multidrug resistance in cancer. novapublishers.com

ABCC1 (also known as MRP1) and ABCC4 (MRP4) are members of the ABC transporter family that have been implicated in gemcitabine resistance. aston.ac.uk Genetic variants in ABCC1 and ABCC4 have been found to be significantly associated with gemcitabine response in both cancer cell lines and pancreatic cancer patients. nih.gov Some studies suggest that overexpression of ABCC1 and ABCC4 can lead to increased efflux of gemcitabine and its metabolites, thereby reducing its intracellular concentration and cytotoxic effect. aston.ac.uknih.gov However, the role of these transporters can be complex, with some conflicting reports on whether their expression enhances or decreases gemcitabine sensitivity. nih.gov For example, non-selective inhibition of ABCC transporters with probenecid (B1678239) increased gemcitabine sensitivity in several cell lines. nih.gov

The table below outlines the involvement of ABC transporters in the response to this compound.

TransporterGeneFunctionAssociation with Gemcitabine Response
ABCC1 (MRP1)ABCC1Efflux of drugs and endogenous substratesOverexpression may contribute to gemcitabine resistance. aston.ac.uknih.govnih.gov
ABCC4 (MRP4)ABCC4Efflux of nucleoside monophosphatesOverexpression may contribute to gemcitabine resistance. novapublishers.comnih.gov

Other Gene Variants (e.g., PYCARD, MAPRE2, CYP4F2, CHST13, PPARD) and this compound

While much research has focused on the core metabolic pathways of gemcitabine, investigations into other gene variants have revealed additional potential modulators of drug response. An in-silico analysis integrating data from multiple sources identified several significant genes, including members of the Cytochrome P450 family and others involved in diverse cellular processes. nih.gov

CYP4F2: A missense mutation in the CYP4F2 gene, rs2108622, was identified as a potentially damaging variant associated with gemcitabine response. nih.gov Members of the CYP4 family, such as CYP4F8 and CYP4F12, have also been found to be significantly associated with variability in response to gemcitabine. nih.gov

CHST13: The gene CHST13 (Carbohydrate Sulfotransferase 13) also showed a potentially damaging missense mutation, rs1056522, linked to gemcitabine response. nih.gov The role of the chondroitin (B13769445) sulfotransferase family in gemcitabine's mechanism is still under investigation. nih.gov

PPARD: Peroxisome proliferator-activated receptor delta (PPARD) was another gene identified as significant in analyses of gemcitabine response. nih.gov

Research specifically linking PYCARD (PYD and CARD domain containing) and MAPRE2 (Microtubule Associated Protein RP/EB Family Member 2) to this compound response is less established in the reviewed literature. However, the identification of variants in genes like CYP4F2, CHST13, and PPARD underscores the complex genetic landscape influencing gemcitabine's clinical effects. nih.gov

GeneVariant (SNP)Significance
CYP4F2rs2108622Identified as a potentially damaging missense mutation associated with gemcitabine response. nih.gov
CHST13rs1056522Identified as a potentially damaging missense mutation associated with gemcitabine response. nih.gov
PPARDNot specifiedIdentified as a significant gene in gemcitabine response analysis. nih.gov

Predictive and Prognostic Biomarkers for this compound Sensitivity and Resistance

Identifying biomarkers that can predict whether a patient's tumor will be sensitive or resistant to gemcitabine is a primary goal for improving clinical outcomes. nih.gov These markers can be prognostic, providing information on the likely course of the cancer, or predictive, forecasting the response to a specific therapy like gemcitabine. nih.gov Such markers include molecular signatures at the gene expression and protein levels, as well as specific genetic polymorphisms. wjgnet.compharmgkb.org

The clinical utility of gemcitabine is often limited by both intrinsic and acquired drug resistance. spandidos-publications.com Research has identified several proteins and non-coding RNAs whose expression levels correlate with gemcitabine sensitivity and resistance.

Metabolic Enzymes:

Deoxycytidine kinase (dCK): As the rate-limiting enzyme for the activation of gemcitabine, dCK levels are critical. wjgnet.comnih.gov High dCK expression has been found to correlate with a better response to gemcitabine. nih.govwjgnet.com Conversely, a deficiency in dCK is involved in acquired resistance. nih.gov

Ribonucleotide Reductase (RRM1 and RRM2): The M1 and M2 subunits of ribonucleotide reductase (RRM1 and RRM2) are targets of activated gemcitabine. Increased expression of RRM1 and RRM2 mRNA has been observed in the development of gemcitabine resistance in pancreatic cancer cell lines. nih.govresearchgate.net

Other Proteins and microRNAs:

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): High expression of ERAP2 has been identified as a biomarker for gemcitabine resistance and is associated with a worse prognosis in pancreatic cancer. aging-us.com

HYAL4-V1/Chondroitinase (Chase): In bladder cancer, the expression of this human chondroitinase has been shown to predict failure of gemcitabine-based chemotherapy and is associated with resistance. aacrjournals.org

microRNAs: Specific microRNAs have been implicated in gemcitabine response. High expression of miR-200b was found to predict chemosensitivity in pancreatic cancer cells, whereas elevated miR-301 expression was associated with acquired resistance. spandidos-publications.com

A study in pancreatic cancer cells suggested that the ratio of the expression of four key genes (hENT1 x dCK / RRM1 x RRM2) correlated significantly with gemcitabine sensitivity and could serve as a useful predictive marker. nih.govresearchgate.net

MarkerTypeAssociation with Gemcitabine ResponseCancer Type
hENT1Protein/Gene ExpressionHigh expression associated with sensitivity and improved survival. nih.govwjgnet.comPancreatic Cancer
dCKProtein/Gene ExpressionHigh expression associated with sensitivity. nih.govwjgnet.com Low expression linked to resistance. nih.govPancreatic Cancer
RRM1 / RRM2Protein/Gene ExpressionHigh expression associated with resistance. nih.govresearchgate.netPancreatic Cancer
ERAP2Protein/Gene ExpressionHigh expression associated with resistance and poor prognosis. aging-us.comPancreatic Cancer
HYAL4-V1Protein/Gene ExpressionExpression predicts chemotherapy failure and resistance. aacrjournals.orgBladder Cancer
miR-200bmicroRNAHigh expression predicts sensitivity. spandidos-publications.comPancreatic Cancer
miR-301microRNAHigh expression associated with acquired resistance. spandidos-publications.comPancreatic Cancer

Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. SNPs in genes involved in gemcitabine's metabolic pathway can influence enzyme activity and drug transport, thereby affecting clinical outcomes. nih.gov

RRM1 (Ribonucleotide Reductase M1): In breast cancer patients, a haplotype of the RRM1 gene containing two SNPs (2455 A>G and 2464 G>A) was associated with a lower frequency of chemotherapy-induced neutropenia. core.ac.uk

The identification and validation of these SNPs represent a crucial first step toward developing tools that can predict variability in gemcitabine response and toxicity. pharmgkb.org

Application of Pharmacogenomic Data in Personalized Oncology with this compound

The ultimate goal of studying the pharmacogenomics of gemcitabine is to translate these findings into clinical practice, enabling personalized or precision medicine. mdpi.com By understanding the relationship between a patient's genetic makeup and their likely response to gemcitabine, clinicians can make more informed treatment decisions. nih.govsriramachandra.edu.in

The application of pharmacogenomic data aims to:

Stratify Patients: Identify patients most likely to benefit from gemcitabine-based therapy and those who are likely to be resistant. nih.gov For example, a high tumor expression of hENT1 could be used to select patients for gemcitabine treatment. nih.gov

Predict Toxicity: Prospectively identify patients at a higher risk for severe side effects, allowing for potential modifications in therapy. pharmgkb.orgnih.gov The association of RRM1 haplotypes with neutropenia is an example of such a predictive marker. core.ac.uk

Guide Drug Development: Understanding the genetic basis of resistance can fuel the development of new drugs or combination strategies to overcome it. aacrjournals.org

Integrating diverse data from genomics, transcriptomics, and proteomics provides a powerful framework for discovering and validating clinically actionable biomarkers. nih.gov While many associations have been reported, prospective validation in large clinical trials is a necessary next step for many of these markers before they can be routinely adopted in the clinic. nih.gov The U.S. Food and Drug Administration (FDA) has identified advancing personalized medicine as a core priority, and work on drugs like gemcitabine helps build the foundation for more effective and safer use of medical products. nih.govmdpi.com

Future Research Directions for Gemcitabine Hydrochloride

Continued Development of Novel Prodrugs and Delivery Systems for Gemcitabine (B846) Hydrochloride

A significant hurdle in gemcitabine-based chemotherapy is the drug's rapid enzymatic degradation and systemic clearance, which limits its therapeutic efficacy. mdpi.com To address this, extensive research is focused on creating novel prodrugs and advanced delivery systems.

Prodrug strategies involve chemically modifying gemcitabine to improve its pharmacokinetic properties. mdpi.com A common approach is to create lipophilic prodrugs by conjugating gemcitabine with fatty acids. For instance, 4-(N)-stearoyl-gemcitabine (GemC18) is a stearic acid amide derivative that has shown improved antitumor activity in mouse models when delivered via liposomes or solid lipid nanoparticles. nih.gov This lipophilic modification helps prevent the rapid deamination of gemcitabine to its inactive form, 2′,2′-difluorodeoxyuridine (dFdU). nih.gov Another strategy involves creating prodrugs that are activated by specific conditions within the tumor microenvironment, such as high levels of reactive oxygen species (ROS). nih.gov One such example is GEM-ZZQ, a thiazolidinone-modified gemcitabine that releases the active drug in response to hydrogen peroxide (H₂O₂), a major component of ROS in tumor cells. nih.gov

Advanced drug delivery systems are also being developed to protect gemcitabine from premature degradation and to target it more effectively to tumor tissues. These include:

Nanoparticles: Formulations like monomethoxy polyethylene (B3416737) glycol amine-polylactide-co-glycolide (mPEG-PLGA) nanoparticles have been developed to encapsulate gemcitabine, showing potential for improved pharmacokinetics and in vivo anticancer activity. researchgate.net Stimuli-responsive nanoconjugates, which release the drug in response to the acidic tumor microenvironment, have also been shown to enhance gemcitabine delivery to cancer cells. researchgate.net

Nanocochleates: These are lipid-based cylindrical microstructures that can encapsulate gemcitabine, showing promise as a carrier for oral delivery, which is hampered by the drug's very short plasma half-life. ijper.org

Liposomes: PEGylated liposomes, which involve attaching polyethylene glycol (PEG) to the liposome (B1194612) surface, can improve drug stability and prolong circulation time. nih.gov Acid-sensitive micelles are another lipid-based system designed to release their payload in the acidic environment of lysosomes after being taken up by cancer cells. nih.gov

These innovative approaches aim to enhance the therapeutic index of gemcitabine by improving its stability, bioavailability, and tumor-specific delivery. mdpi.comresearchgate.net

Table 1: Examples of Novel Prodrugs and Delivery Systems for Gemcitabine

Delivery Strategy/ProdrugDescriptionKey Research Finding
Lipophilic Prodrug (GemC18) Gemcitabine conjugated with stearic acid to increase lipophilicity. nih.govPrevents rapid deamination and improves loading into lipid-based delivery systems. nih.gov
ROS-Responsive Prodrug (GEM-ZZQ) A thiazolidinone-modified gemcitabine activated by H₂O₂ in tumor cells. nih.govShowed good chemical stability and similar growth inhibition to gemcitabine in non-small cell lung cancer cell lines. nih.gov
mPEG-PLGA Nanoparticles Co-polymer nanoparticles designed to encapsulate gemcitabine. researchgate.netInvestigated for improved pharmacokinetic profile and in vivo anticancer activity. researchgate.net
Nanocochleates Cylindrical, lipid-based structures for encapsulation. ijper.orgExplored as a promising carrier for oral delivery of gemcitabine. ijper.org
Acid-Sensitive Micelles Micelles designed to release gemcitabine prodrugs in the acidic environment of lysosomes. nih.govDemonstrated effective lysosomal delivery and improved antitumor activity in vitro and in vivo. nih.gov
Squalenoyl-Gemcitabine Nanoparticles Covalent coupling of gemcitabine with squalene, a natural lipid. nih.govResulting nanoparticles increased drug bioavailability and prolonged circulation time in animal models. nih.govmdpi.com

Identification and Validation of Robust Predictive Biomarkers for Gemcitabine Hydrochloride Response

A critical area of ongoing research is the identification of biomarkers that can predict a patient's response to gemcitabine, enabling a more personalized approach to treatment. Chemoresistance is a major limitation to gemcitabine's effectiveness, and reliable biomarkers could help select patients most likely to benefit, while sparing others from ineffective therapy. spandidos-publications.comnih.gov

Several genes involved in the transport and metabolism of gemcitabine have been investigated as potential biomarkers:

Human Equilibrative Nucleoside Transporter 1 (hENT1): This protein transports gemcitabine across the cell membrane. High expression of hENT1 has been associated with improved survival rates in patients treated with gemcitabine. massivebio.com

Deoxycytidine Kinase (dCK): This enzyme is crucial for the intracellular activation of gemcitabine. Its expression levels are being studied as a predictor of response. oncotarget.com

Ribonucleotide Reductase Subunits (RRM1 and RRM2): This enzyme is a target of gemcitabine's active metabolite. Overexpression of RRM1 and RRM2 has been linked to gemcitabine resistance. massivebio.comoncotarget.com

Cytoplasmic 5′-nucleotidase II (cN-II): This is a major enzyme responsible for inactivating gemcitabine. One study identified cN-II as a significant negative predictive factor, with its overexpression correlating with a lack of response in non-small cell lung cancer (NSCLC) patients. oncotarget.com

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): Identified as a biomarker promoting gemcitabine resistance in pancreatic cancer, high expression of ERAP2 is associated with a worse prognosis. nih.govmassivebio.comnih.gov

Beyond proteins, non-coding RNAs are also emerging as potential biomarkers. For instance, in pancreatic cancer cells, low expression of microRNA-200b has been suggested to predict chemosensitivity to gemcitabine, while elevated levels of microRNA-301 may predict acquired resistance. spandidos-publications.com Further research and validation in large clinical studies are necessary to confirm the utility of these biomarkers in clinical practice. spandidos-publications.comoncotarget.com

Table 2: Potential Predictive Biomarkers for Gemcitabine Response

BiomarkerFunction/RoleAssociation with Gemcitabine Response
hENT1 Transports gemcitabine into the cell. massivebio.comHigh expression is associated with improved survival and better treatment response. massivebio.com
RRM1/RRM2 Target of gemcitabine; involved in DNA synthesis and repair. oncotarget.comHigh expression is linked to gemcitabine resistance and poorer outcomes. massivebio.comoncotarget.com
cN-II Inactivates gemcitabine. oncotarget.comHigh expression is associated with a lack of response to gemcitabine/platinum therapy in NSCLC. oncotarget.com
ERAP2 Promotes gemcitabine resistance. nih.govnih.govHigh expression is linked to a worse prognosis in pancreatic cancer. nih.govnih.gov
dCK Activates gemcitabine intracellularly. oncotarget.comExpression levels are being investigated for correlation with tumor response. oncotarget.com
miR-200b MicroRNA involved in regulating chemosensitivity. spandidos-publications.comMay predict chemosensitivity to gemcitabine in pancreatic cancer. spandidos-publications.com
miR-301 MicroRNA involved in regulating chemoresistance. spandidos-publications.comElevated levels may predict acquired resistance to gemcitabine in pancreatic cancer. spandidos-publications.com

Optimization of this compound Combination Therapies with Emerging Agents

To enhance its anticancer activity and overcome resistance, gemcitabine is frequently used in combination with other chemotherapeutic agents. Research is continuously exploring novel combinations with emerging targeted therapies and other agents to improve patient outcomes. mdpi.com

One established combination is gemcitabine with nab-paclitaxel (albumin-bound paclitaxel), which has demonstrated superior results in soft-tissue sarcomas. massivebio.com Paclitaxel (B517696) is thought to increase the intratumoral concentration of gemcitabine by reducing the activity of cytidine (B196190) deaminase, the enzyme that metabolizes it. mdpi.com Another standard combination is with platinum-based agents like cisplatin (B142131), particularly in non-small cell lung cancer and bladder cancer. clinicaltrial.beajgreenchem.com

Future strategies focus on combining gemcitabine with agents that target specific molecular pathways involved in cancer cell survival and resistance:

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as veliparib, are being investigated in combination with gemcitabine and cisplatin for patients with pancreatic cancer carrying BRCA mutations. clinicaltrial.be The goal is to exploit deficiencies in DNA repair pathways to increase cancer cell death.

Targeted Therapies: The addition of the iRGD peptide, which targets tumors, to gemcitabine therapy has shown promising results in non-small cell lung cancer by stimulating tumor cell inhibition and apoptosis. massivebio.com

Repurposed Drugs: An emerging area of research is the combination of gemcitabine with repurposed drugs. For example, a combination of aspirin (B1665792) and oseltamivir (B103847) phosphate (B84403) has been shown to potentiate the effects of gemcitabine, disabling key survival pathways critical for pancreatic cancer progression and chemoresistance. mdpi.comnih.gov

These combination strategies aim to create synergistic effects, where the combined impact of the drugs is greater than the sum of their individual effects, leading to improved therapeutic benefits while managing systemic toxicities. mdpi.com

Exploration of Immunomodulatory Effects and Chemoimmunotherapy Strategies with this compound

Beyond its direct cytotoxic effects on cancer cells, gemcitabine is now recognized for its significant immunomodulatory properties. frontiersin.orgnih.gov This has opened up a new frontier of research into chemoimmunotherapy, where gemcitabine is combined with immunotherapeutic agents to enhance the body's own anti-tumor immune response. nih.govnih.gov

The immunomodulatory effects of gemcitabine are complex and can be both immune-stimulating and, in some contexts, immunosuppressive. frontiersin.orgnih.gov Key research findings include:

Reduction of Immunosuppressive Cells: Gemcitabine has been shown to selectively reduce the population of myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs) within the tumor microenvironment. frontiersin.orgmdpi.com These cells are known to dampen the anti-tumor immune response, and their depletion can help restore the activity of effector immune cells.

Enhancement of Antigen Presentation: Research indicates that gemcitabine can increase the expression of human leukocyte antigen class I (HLA-I) molecules on the surface of pancreatic cancer cells. mdpi.comsemanticscholar.org This enhances the presentation of tumor antigens, making the cancer cells more visible and recognizable to cytotoxic T-lymphocytes (CTLs).

Promotion of T-cell Activity: By reducing immunosuppressive cell populations and improving antigen presentation, gemcitabine can lead to increased cross-priming of tumor-specific CTLs and enhance their infiltration into the tumor. nih.govsemanticscholar.org

These effects make gemcitabine an attractive partner for various immunotherapies. Studies have shown that it can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-L1/PD-1 antibodies), therapeutic vaccines, and CAR T-cell therapies. frontiersin.orgnih.gov The anti-tumor effects of gemcitabine in some murine models were found to be dependent on the immune system, as the effects were lost in mice lacking a functional T-cell response. nih.gov The ongoing exploration of these chemoimmunotherapy strategies holds the potential to turn "cold" tumors (non-immunoreactive) into "hot" tumors that are responsive to immunotherapy.

Strategies to Overcome Tumor Microenvironment Barriers for this compound Delivery

The effectiveness of gemcitabine, particularly in cancers like pancreatic ductal adenocarcinoma, is often limited by the physical barriers imposed by the tumor microenvironment (TME). nih.gov A dense extracellular matrix (ECM) and abnormal tumor vasculature can impede drug delivery and penetration to cancer cells. frontiersin.orgfrontiersin.org

The TME in many tumors is characterized by:

Dense Stroma: An abundance of cancer-associated fibroblasts (CAFs) and extensive deposition of ECM components, such as collagen and hyaluronic acid, create a dense physical barrier. frontiersin.orgfrontiersin.org

High Interstitial Fluid Pressure (IFP): Leaky and compressed blood vessels within the tumor lead to elevated IFP, which opposes the movement of drugs from the vasculature into the tumor tissue. frontiersin.org

Poor Vascular Perfusion: The chaotic and poorly formed tumor vasculature results in heterogeneous blood flow, further limiting uniform drug distribution. frontiersin.org

Research is actively pursuing strategies to modulate the TME and overcome these barriers:

Enzymatic Depletion of ECM: Using enzymes like collagenase to degrade collagen or hyaluronidase (B3051955) to break down hyaluronic acid can disrupt the dense ECM, improving the penetration of nanomedicines. frontiersin.org

Targeting Cancer-Associated Fibroblasts (CAFs): Inhibiting the activity of CAFs can reduce the synthesis of ECM components, thereby alleviating the stromal barrier. frontiersin.org

Vessel Normalization: Strategies using anti-angiogenic agents aim to "normalize" the tumor vasculature, making it less leaky and improving blood flow and drug delivery. frontiersin.org

Mild Hyperthermia (MHT): The application of localized, mild heat to the tumor has been shown to alter the tumor's transport properties. One study demonstrated that gold nanorod-mediated MHT increased the delivery of liposomal gemcitabine threefold in a pancreatic cancer model, leading to enhanced therapeutic efficacy. nih.gov

Inhibition of Signaling Pathways: Using inhibitors of pathways like the TGF-β signaling pathway has been shown to reduce the coverage of pericytes on tumor endothelium, which can increase the transvascular movement of nanomedicines. frontiersin.org

By remodeling the TME, these strategies aim to enhance the delivery and efficacy of gemcitabine, making it more effective against otherwise resistant tumors. frontiersin.orgfrontiersin.org

Repurposing and New Therapeutic Applications of this compound

Drug repurposing, or finding new uses for existing approved drugs, is a time- and cost-effective strategy for drug development. creative-biolabs.com this compound, originally investigated for its antiviral properties before being established as an anticancer agent, is itself a subject of such research. creative-biolabs.comdrugbank.com

One significant area of exploration is its potential as a broad-spectrum antiviral agent. Studies have demonstrated that this compound can inhibit the replication of coronaviruses, including MERS-CoV and SARS-CoV, with low toxicity in vitro. creative-biolabs.com This has led to its consideration as a potential countermeasure for future emerging coronavirus threats, where its known safety profile and availability would be advantageous for a rapid response. creative-biolabs.com

In the realm of oncology, repurposing efforts often involve combining gemcitabine with other non-cancer drugs to enhance its efficacy. A notable example is the combination of gemcitabine with aspirin and oseltamivir phosphate. mdpi.comnih.gov This combination therapy has shown potential in preclinical models of pancreatic cancer to disable key survival pathways, overcome chemoresistance, and inhibit tumor progression. mdpi.comnih.gov

The exploration of new therapeutic applications also extends to different cancer types and treatment settings beyond its current primary indications. While firmly established in the treatment of pancreatic, lung, breast, and ovarian cancers, its immunomodulatory effects are paving the way for its use in novel chemoimmunotherapy combinations across a wider range of malignancies. ajgreenchem.comnih.govdrugbank.com The development of new formulations, such as oral versions, is also being explored in early-phase clinical trials to improve patient convenience and potentially alter its therapeutic applications. clinicaltrials.gov

Q & A

Q. What are the primary biochemical mechanisms of Gemcitabine hydrochloride in inhibiting cancer cell proliferation?

this compound acts as a deoxycytidine analog, metabolized intracellularly to its active triphosphate form (dFdCTP), which incorporates into DNA during replication, causing chain termination. It also inhibits ribonucleotide reductase, depleting deoxynucleotide pools necessary for DNA repair. Researchers can validate this mechanism using in vitro assays such as:

  • Thymidine incorporation assays to measure DNA synthesis inhibition.
  • Flow cytometry to assess cell cycle arrest (S-phase blockade).
  • Western blotting to quantify ribonucleotide reductase (RRM1/RRM2) expression levels .

Q. How should this compound solutions be prepared and stored to ensure stability in experimental settings?

Reconstituted this compound (38 mg/mL in 0.9% NaCl or sterile water) remains chemically stable for 35 days at 23°C but may form irreversible crystals at 4°C, leading to ~20–35% drug loss. Methodological recommendations:

  • Avoid refrigeration of reconstituted vials.
  • Use PVC-free syringes for storage to prevent leaching.
  • For diluted solutions (0.1–10 mg/mL), validate stability via HPLC-UV (λ = 268 nm) to monitor degradation products .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

The 2015 Chinese Pharmacopoeia (ChP) specifies reverse-phase HPLC with a C18 column, mobile phase of phosphate buffer (pH 3.0) and methanol (95:5), and UV detection at 268 nm. For plasma samples, use LC-MS/MS with deuterated internal standards (e.g., d₄-Gemcitabine) to enhance sensitivity and specificity .

Q. How can researchers design preclinical studies to evaluate this compound’s efficacy in solid tumors?

Follow the RECIST 1.1 criteria (Response Evaluation Criteria in Solid Tumors):

  • Use subcutaneous xenograft models (e.g., pancreatic PANC-1 or lung A549 cells).
  • Administer intraperitoneal doses (50–150 mg/kg) twice weekly.
  • Monitor tumor volume via caliper measurements and confirm apoptosis via TUNEL staining .

Advanced Research Questions

Q. What strategies mitigate resistance to this compound in pancreatic cancer models?

Resistance is often linked to overexpression of hENT1 transporters or deoxycytidine kinase (dCK) deficiency . Advanced approaches include:

  • CRISPR-Cas9 knockout of RRM1 to sensitize cells.
  • Co-administration with nab-paclitaxel to disrupt stroma and enhance tumor penetration.
  • Metabolomic profiling (via LC-MS) to identify compensatory nucleotide salvage pathways .

Q. How can microemulsion systems improve the bioavailability of this compound for topical delivery?

Ionic liquid-based microemulsions (e.g., PrMIL/TPGS-1000/water ) enhance solubility and skin permeation. Key steps:

  • Optimize droplet size (<50 nm) using dynamic light scattering .
  • Validate cytotoxicity in 3D tumor spheroids (e.g., HeLa cells) via MTT assays .
  • Assess in vivo efficacy using Franz diffusion cells for transdermal flux measurements .

Q. What experimental models are suitable for studying this compound-induced autophagy versus apoptosis?

  • Use LC3-GFP transfection to track autophagosome formation via fluorescence microscopy.
  • Differentiate apoptosis using Annexin V/PI staining and caspase-3/7 activity assays.
  • Inhibit autophagy with chloroquine to assess its role in chemoresistance .

Q. How does cucurbit[7]uril (CB7) affect the stability and activity of this compound?

ITC (Isothermal Titration Calorimetry) studies show CB7 binds Gemcitabine via host-guest interactions , increasing solubility but potentially altering pharmacokinetics. Protocol:

  • Perform phase solubility studies in PBS (pH 7.4).
  • Evaluate cytotoxicity in primary hepatocytes to assess hepatic clearance changes.
  • Validate binding affinity using NMR titration (Δδ H-1 proton shifts) .

Q. What are the challenges in developing solid lipid nanoparticles (SLNs) for this compound delivery?

Key challenges include:

  • Drug leakage during freeze-drying : Mitigate with cryoprotectants (trehalose 5% w/v).
  • Low entrapment efficiency : Optimize using hot homogenization (70°C) and Compritol 888 ATO as lipid matrix.
  • Validate in vitro release via dialysis bags (PBS, pH 6.8, 37°C) and compare to Higuchi kinetics .

Methodological Notes

  • Contradictions in Stability Data : While reports crystallinity at 4°C, suggests refrigeration is viable for microemulsions. Researchers must validate storage conditions for each formulation .
  • Analytical Variability : HPLC methods in may require modification for biological matrices (e.g., plasma) to account for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.